AB-836
Beschreibung
Eigenschaften
CAS-Nummer |
2445597-31-7 |
|---|---|
Molekularformel |
C20H15F3N4O2 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-(3-cyano-4-fluorophenyl)-1-[(1R)-1-(6,7-difluoro-1-oxo-2H-isoquinolin-4-yl)ethyl]-1-methylurea |
InChI |
InChI=1S/C20H15F3N4O2/c1-10(15-9-25-19(28)14-7-18(23)17(22)6-13(14)15)27(2)20(29)26-12-3-4-16(21)11(5-12)8-24/h3-7,9-10H,1-2H3,(H,25,28)(H,26,29)/t10-/m1/s1 |
InChI-Schlüssel |
WKCMLORRPISTPL-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |
Kanonische SMILES |
CC(C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AB-836: A Deep Dive into the Mechanism of Action of a Novel Core Protein Allosteric Modulator in HBV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to AB-836, a novel capsid assembly modulator developed for the treatment of chronic hepatitis B virus (HBV) infection.
Introduction to this compound
This compound is an orally active, next-generation hepatitis B virus (HBV) capsid inhibitor that targets the viral core protein.[1][2] Developed by Arbutus Biopharma, it is classified as a Class II capsid assembly modulator (CAM).[3] This class of molecules acts by inducing the formation of empty viral capsids, thereby disrupting the normal viral replication cycle.[4] Preclinical and early clinical studies have demonstrated its potent antiviral activity against HBV.[1][5] Although its clinical development was discontinued due to safety findings, the data from these studies provide valuable insights for the future optimization of HBV CAMs.[6][7]
Core Mechanism of Action
The primary mechanism of action of this compound is the allosteric modulation of the HBV core protein (HBc). The core protein is a critical multifunctional protein in the HBV life cycle, essential for pgRNA encapsidation, reverse transcription, and virion assembly. This compound binds to a novel site within the dimer-dimer interface of the core protein.[8] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[4]
This leads to two key antiviral effects:
-
Inhibition of Viral Replication: By promoting the formation of empty capsids, this compound prevents the encapsidation of the pgRNA-polymerase complex, a crucial step for viral DNA synthesis. This effectively halts the production of new infectious virions.
-
Inhibition of cccDNA Replenishment: this compound has also been shown to interfere with the formation of new covalently closed circular DNA (cccDNA).[5] cccDNA is the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By inhibiting the uncoating step of the viral life cycle, this compound reduces the replenishment of the cccDNA pool, which is a key factor in the persistence of HBV infection.
Signaling Pathway and Intervention Point
The following diagram illustrates the HBV replication cycle and the specific points of intervention by this compound.
Quantitative Data Summary
The antiviral activity and pharmacokinetic properties of this compound have been evaluated in various preclinical and clinical studies. The key quantitative data are summarized in the tables below.
Table 1: Preclinical In Vitro Efficacy of this compound
| Parameter | Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |
| HBV Replication | HepDE19 | 0.010 | >25 | [1] |
| cccDNA Formation | HepG2-NTCP | 0.18 | - | [6] |
| HBsAg Production | HepG2-NTCP | 0.20 | - | [6] |
Table 2: Preclinical In Vivo Efficacy of this compound in a Mouse Model of HBV Infection
| Dose (mg/kg, once daily) | Reduction in Serum HBV DNA (log10) | Reference(s) |
| 3 | 1.4 | [1] |
| 10 | 2.5 | [1] |
Table 3: Clinical Efficacy of this compound in Patients with Chronic HBV (28 days of once-daily dosing)
| Dose (mg) | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Reference(s) |
| 50 | 2.57 | [6] |
| 100 | 3.04 | |
| 200 | 3.55 |
Table 4: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Units | Reference(s) |
| Microsomal Clearance | Mouse | 10 | µL/min/mg | [1] |
| Rat | 48 | µL/min/mg | [1] | |
| Monkey | 34 | µL/min/mg | [1] | |
| Human | 31 | µL/min/mg | [1] | |
| Clearance (in vivo) | Mouse | 13 | mL/min/kg | [1] |
| Half-life (in vivo) | Mouse | 3.1 | hours | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Antiviral Activity Assay (HepDE19 Cell Line)
The HepDE19 cell line is a HepG2-derived cell line that contains a stably integrated over-length HBV genome under the control of a tetracycline-repressible promoter. Withdrawal of tetracycline from the culture medium induces HBV replication.
-
Cell Culture and HBV Replication Induction: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 1 µg/mL tetracycline. To induce HBV replication, tetracycline is withdrawn from the culture medium when the cells reach confluence.
-
Compound Treatment: Following induction of HBV replication, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The treatment is typically carried out for a period of 5 to 6 days.
-
Quantification of HBV DNA: After the treatment period, intracellular HBV DNA is extracted from the cells. The levels of HBV replicative intermediates are then quantified using quantitative PCR (qPCR) or Southern blot analysis.
-
EC50 and CC50 Determination: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel using a cell viability assay (e.g., CellTiter-Glo) to assess the selectivity of the compound.
cccDNA Formation and HBsAg Production Assay (HepG2-NTCP Cell Line)
The HepG2-NTCP cell line is a HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which serves as a functional receptor for HBV entry.
-
HBV Infection: HepG2-NTCP cells are seeded in collagen-coated plates and infected with HBV at a defined multiplicity of infection (MOI).
-
Compound Treatment: this compound is added to the culture medium at various concentrations at the time of infection or shortly after.
-
cccDNA Quantification: At a specified time post-infection (e.g., 9 days), total cellular DNA is extracted. To specifically quantify cccDNA, the DNA extract is treated with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the covalently closed circular form intact. The remaining cccDNA is then quantified by qPCR.
-
HBsAg Quantification: The cell culture supernatant is collected at various time points post-infection, and the level of secreted hepatitis B surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Efficacy in a Hydrodynamic Injection Mouse Model
The hydrodynamic injection mouse model is a widely used method to establish HBV replication in the livers of mice.
-
Hydrodynamic Injection: A solution containing an HBV-expressing plasmid (e.g., a plasmid containing a 1.2 or 1.3-fold overlength HBV genome) is rapidly injected into the tail vein of mice. A large volume of the plasmid solution, typically equivalent to 8-10% of the mouse's body weight, is injected within 5-8 seconds. This procedure results in the transfection of a significant number of hepatocytes.
-
Compound Administration: Following the hydrodynamic injection, mice are treated with this compound or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 7 days).
-
Monitoring of HBV Markers: Blood samples are collected at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.
-
Analysis of Liver HBV DNA: At the end of the treatment period, mice are euthanized, and liver tissue is collected to quantify the levels of intrahepatic HBV DNA.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the in vitro screening of anti-HBV compounds like this compound.
Conclusion
This compound is a potent Class II capsid assembly modulator that effectively inhibits HBV replication through a dual mechanism of action: preventing the encapsidation of pgRNA and inhibiting the replenishment of the cccDNA pool. Preclinical and early clinical data demonstrated its robust antiviral activity. Although its development has been halted, the knowledge gained from the study of this compound provides a solid foundation for the development of next-generation core protein allosteric modulators for the treatment of chronic hepatitis B. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of HBV drug discovery and development.
References
- 1. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of an inducible HBV stable cell line that expresses cccDNA-dependent epitope-tagged HBeAg for screening of cccDNA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 6. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of hepatitis B virus DNA over a wide range from serum for studying viral replicative activity in response to treatment and in recurrent infection - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-836: A Next-Generation HBV Capsid Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is an investigational, orally bioavailable, next-generation hepatitis B virus (HBV) capsid inhibitor that was under development by Arbutus Biopharma.[1] As a capsid assembly modulator (CAM), this compound targets the HBV core protein (HBc), a crucial component in multiple stages of the viral lifecycle.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation. Though its clinical development was discontinued due to safety concerns, the data gathered from this compound studies offer valuable insights for the future development of HBV capsid inhibitors.
Mechanism of Action
This compound is a potent and selective Class II capsid assembly modulator.[4] Its primary mechanism of action involves binding to the dimer-dimer interface of the HBV core protein.[5][6] This interaction disrupts the normal process of capsid assembly, a critical step for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby preventing the formation of new infectious virions.[2][3]
Furthermore, this compound exhibits a dual mechanism of action by also interfering with the establishment of covalently closed circular DNA (cccDNA) in newly infected cells.[2] The cccDNA is the persistent viral reservoir in the nucleus of infected hepatocytes and the template for all viral transcripts. By inhibiting the uncoating of incoming viral capsids, this compound prevents the replenishment of the cccDNA pool, a key goal for achieving a functional cure for chronic hepatitis B.[2]
Figure 1: Simplified HBV lifecycle and the dual inhibitory action of this compound.
Preclinical Data
This compound demonstrated potent antiviral activity in various in vitro and in vivo preclinical models.
In Vitro Activity
The in vitro antiviral activity of this compound was assessed in different cell lines. In HepDE19 cells, which are engineered to replicate HBV upon tetracycline withdrawal, this compound inhibited viral replication with a low nanomolar effective concentration (EC50).[7] In the more physiologically relevant HepG2-NTCP cells, which express the human sodium taurocholate co-transporting polypeptide (NTCP) receptor and are susceptible to HBV infection, this compound demonstrated potent inhibition of both cccDNA formation and HBsAg production.
| Parameter | Cell Line | Value | Reference |
| Viral Replication (EC50) | HepDE19 | 0.010 µM | |
| cccDNA Formation (EC50) | HepG2-NTCP | 0.18 µM | |
| HBsAg Production (EC50) | HepG2-NTCP | 0.20 µM | |
| Cytotoxicity (CC50) | HepDE19 | > 25 µM | [4] |
In Vivo Efficacy
In a hydrodynamic injection mouse model of HBV infection, oral administration of this compound resulted in a significant, dose-dependent reduction in both serum and liver HBV DNA levels.[4]
| Animal Model | Dosing | HBV DNA Reduction (log10) | Reference |
| Mouse | 3 mg/kg (once daily) | 1.4 | [4] |
| Mouse | 10 mg/kg (once daily) | 2.5 | [4] |
Resistance Profile
This compound showed activity against HBV variants resistant to nucleos(t)ide analogs and demonstrated improved potency against core protein variants known to be resistant to other capsid assembly modulators.[5]
Clinical Data
This compound was evaluated in a Phase 1a/1b clinical trial in healthy subjects and patients with chronic hepatitis B (cHBV).[1]
Phase 1a/1b Study Design
The trial was a three-part study designed to assess the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of this compound.[1]
-
Part 1: Single ascending doses (10 mg to 175 mg) or placebo in healthy subjects.[1]
-
Part 2: Multiple ascending doses (50 mg, 100 mg, or 150 mg) or placebo once daily for 10 days in healthy volunteers.[1]
-
Part 3: Multiple doses in HBeAg positive or negative cHBV patients.[1]
Figure 2: Logical flow of the this compound Phase 1a/1b clinical trial.
Clinical Efficacy and Safety
In cHBV patients, 28 days of once-daily oral dosing of this compound resulted in a potent, dose-dependent reduction in serum HBV DNA.
| Dose | Mean HBV DNA Decline at Day 28 (log10 IU/mL) | Reference |
| 50 mg | 2.57 | |
| 100 mg | 3.04 | |
| 200 mg | 3.55 |
This compound was generally well-tolerated in the initial phases of the trial.[1] However, the development of this compound was discontinued due to clinical safety findings, specifically transient elevations in alanine aminotransferase (ALT) observed in some patients.
Experimental Protocols
Detailed, step-by-step experimental protocols for the evaluation of this compound are proprietary to Arbutus Biopharma. However, based on published literature for similar compounds, the following are generalized methodologies likely employed.
In Vitro Antiviral Activity Assay (HepDE19 Cells)
-
Cell Culture: HepDE19 cells are maintained in a culture medium containing tetracycline to suppress HBV replication.
-
Assay Setup: Cells are seeded in multi-well plates and tetracycline is withdrawn from the medium to induce HBV replication.
-
Compound Treatment: Cells are treated with serial dilutions of this compound.
-
Endpoint Analysis: After a defined incubation period, supernatant is collected to quantify secreted HBV DNA using quantitative PCR (qPCR). Intracellular viral replicative intermediates can also be analyzed by Southern blot.
-
Data Analysis: The EC50 value is calculated as the drug concentration at which HBV replication is inhibited by 50%.
cccDNA Formation Assay (HepG2-NTCP Cells)
-
Cell Culture and Infection: HepG2-NTCP cells are seeded and subsequently infected with a concentrated HBV inoculum in the presence of polyethylene glycol (PEG).
-
Compound Treatment: Cells are treated with this compound at the time of infection or post-infection.
-
DNA Extraction: After several days of culture to allow for cccDNA formation, total cellular DNA or Hirt extracts are prepared.
-
cccDNA Quantification: The amount of cccDNA is quantified using a specific qPCR assay that selectively amplifies the cccDNA form, often following treatment with a plasmid-safe DNase to remove contaminating relaxed-circular DNA. Alternatively, Southern blot analysis can be used for definitive identification and quantification.
-
Data Analysis: The EC50 for cccDNA formation inhibition is determined.
Figure 3: A generalized experimental workflow for quantifying cccDNA levels.
In Vivo Hydrodynamic Injection Mouse Model
-
Model Creation: A replication-competent HBV DNA plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This results in the transient expression of HBV in the liver.
-
Compound Administration: Mice receive daily oral doses of this compound or a vehicle control.
-
Monitoring: Serum is collected at various time points to measure HBV DNA and viral antigen levels.
-
Terminal Analysis: At the end of the study, liver tissue is harvested for the quantification of intrahepatic HBV DNA and replicative intermediates.
-
Data Analysis: The reduction in serum and liver HBV DNA levels in the treated groups is compared to the control group.
Conclusion
This compound is a potent, next-generation HBV capsid inhibitor with a dual mechanism of action that effectively suppresses viral replication and the formation of the cccDNA reservoir in preclinical models. The clinical data from the Phase 1a/1b trial demonstrated a significant reduction in HBV DNA in patients with chronic hepatitis B. Although its development was halted due to safety signals, the insights gained from the this compound program, particularly its potent antiviral activity, contribute to the growing body of knowledge for the development of future curative therapies for chronic HBV infection. The data underscores the potential of capsid assembly modulators as a key component of combination therapies aimed at achieving a functional cure.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HBV cccDNA detection and quantification by Southern blotting. [bio-protocol.org]
- 6. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
The Role of AB-836 in Inhibiting cccDNA Replenishment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic hepatitis B virus (HBV) infection, a global health challenge, is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This stable minichromosome serves as the transcriptional template for all viral RNAs, making its eradication a primary goal for a functional cure. AB-836, a potent, next-generation oral capsid assembly modulator (CAM), has demonstrated a dual mechanism of action that not only inhibits viral replication but also significantly impedes the replenishment of the cccDNA pool. This technical guide provides an in-depth analysis of the role of this compound in inhibiting cccDNA replenishment, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. Although the clinical development of this compound was discontinued due to safety concerns, the data from its preclinical and clinical studies offer valuable insights for the future optimization of HBV CAMs.[1][2]
Introduction to HBV cccDNA and Its Replenishment
The persistence of HBV infection is intrinsically linked to the stability of the cccDNA reservoir in hepatocytes.[3] This episomal DNA is formed from the relaxed circular DNA (rcDNA) genome of the virus following its entry into the host cell nucleus. The cccDNA minichromosome is the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA), which is essential for reverse transcription and the production of new viral particles.[4][5]
The cccDNA pool is maintained through two primary pathways:
-
De novo infection: New virions infect hepatocytes, delivering their rcDNA to the nucleus for conversion into cccDNA.[6][7]
-
Intracellular amplification (recycling pathway): Newly synthesized rcDNA-containing capsids in the cytoplasm can be transported back to the nucleus to augment the existing cccDNA pool.[4][5]
Targeting the replenishment of this cccDNA reservoir is a critical strategy in the development of curative therapies for chronic hepatitis B.
This compound: A Capsid Assembly Modulator with a Dual Mechanism of Action
This compound is a potent and selective, orally bioavailable CAM that targets the HBV core protein (HBc).[1] The core protein is essential for multiple stages of the viral lifecycle, including the assembly of the viral capsid.[6][7] CAMs function by binding to the core protein dimers, which allosterically modulates their assembly.[2] This interaction leads to a dual antiviral effect:
-
Inhibition of pgRNA Encapsidation: By accelerating and misdirecting capsid assembly, this compound prevents the proper encapsidation of the pgRNA and the viral polymerase. This is the primary mechanism that blocks subsequent viral DNA replication.[1]
-
Inhibition of cccDNA Replenishment: this compound has been shown to interfere with the formation of new cccDNA, a crucial secondary mechanism that contributes to reducing the viral reservoir.[8][9] This is achieved by preventing the uncoating of incoming viral particles and inhibiting the nuclear delivery of rcDNA, thereby blocking both de novo cccDNA formation and the intracellular recycling pathway.
Quantitative Data on the Efficacy of this compound
Preclinical and clinical studies have provided quantitative data on the potent antiviral activity of this compound, including its specific effects on cccDNA formation.
Preclinical Data
In vitro studies have demonstrated the potent inhibitory effects of this compound on HBV replication and cccDNA formation.
| Parameter | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| HBV Replication Inhibition | HepDE19 | 0.010 | > 25 | [1][10] |
| cccDNA Formation Inhibition | HepG2-NTCP | 0.18 | Not specified | [1] |
| HBsAg Production Inhibition | HepG2-NTCP | 0.20 | Not specified | [1] |
In vivo studies in a mouse model of HBV infection also demonstrated the efficacy of this compound in reducing viral load.
| Animal Model | Dosing | Reduction in HBV DNA (log10) | Reference |
| Hydrodynamic injection mouse model | 3 mg/kg once daily | 1.4 | [10][11] |
| Hydrodynamic injection mouse model | 10 mg/kg once daily | 2.5 | [10][11] |
Clinical Data
A Phase 1 clinical study of this compound in patients with chronic hepatitis B demonstrated robust antiviral activity.
| Treatment Group | Duration | Mean Serum HBV DNA Decline (log10 IU/mL) | Reference |
| 50 mg once daily | 28 days | 2.57 | [1] |
| 100 mg once daily | 28 days | 3.04 | [1][8] |
| 200 mg once daily | 28 days | 3.55 | [1][8] |
During the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[1]
Experimental Protocols for cccDNA Quantification
The accurate quantification of cccDNA is essential for evaluating the efficacy of antiviral agents like this compound. The primary challenge lies in distinguishing cccDNA from other viral DNA intermediates, particularly the abundant rcDNA. The following are detailed methodologies commonly employed in this research.
cccDNA-Specific Quantitative PCR (qPCR)
This is the most common method for quantifying cccDNA due to its high sensitivity and throughput.
Principle: This method utilizes primers that specifically amplify the cccDNA molecule by targeting the gap region of the rcDNA.
Protocol Outline:
-
DNA Extraction: Total DNA is extracted from infected cells or liver tissue. A Hirt extraction method is often preferred as it selectively isolates low-molecular-weight, protein-free DNA, thereby enriching for cccDNA and reducing contamination from high-molecular-weight host genomic DNA and protein-bound rcDNA.
-
Nuclease Treatment: To eliminate contaminating rcDNA and other linear or open-circular viral DNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase (PSD) or a combination of exonucleases (e.g., T5 exonuclease). PSD specifically digests linear and nicked circular DNA, while leaving supercoiled cccDNA intact.
-
qPCR Amplification: The treated DNA is then subjected to qPCR using primers that span the single-stranded region of rcDNA. This ensures that only the fully ligated cccDNA is amplified.
-
Quantification: The amount of cccDNA is quantified by comparing the amplification signal to a standard curve generated from a plasmid containing the HBV genome.
Southern Blot Analysis
Southern blot is considered the "gold standard" for cccDNA detection as it allows for the direct visualization and differentiation of various HBV DNA forms based on their size and conformation.
Principle: This technique separates DNA fragments by size via agarose gel electrophoresis, followed by transfer to a membrane and detection with a labeled probe specific for HBV DNA.
Protocol Outline:
-
DNA Extraction: Similar to the qPCR method, a Hirt extraction is typically performed to enrich for episomal DNA.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel. The different conformations of HBV DNA (cccDNA, rcDNA, and single-stranded DNA) will migrate at different rates, allowing for their separation.
-
Transfer and Hybridization: The separated DNA is transferred to a nylon or nitrocellulose membrane. The membrane is then incubated with a labeled (e.g., radioactive or fluorescent) single-stranded HBV DNA probe that will hybridize to the complementary viral DNA on the membrane.
-
Detection and Quantification: The hybridized probe is detected, and the intensity of the band corresponding to cccDNA can be quantified to determine its relative abundance.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the HBV cccDNA replenishment pathway and the inhibitory role of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with this compound, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection - BioSpace [biospace.com]
- 4. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investor.arbutusbio.com [investor.arbutusbio.com]
- 6. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ice-hbv.org [ice-hbv.org]
- 9. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of AB-836 Against Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a novel, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B (CHB) infection. As a direct-acting antiviral, this compound targets the hepatitis B virus (HBV) core protein (HBc), a crucial component in multiple stages of the viral lifecycle. This technical guide provides an in-depth overview of the in vitro studies conducted to characterize the potency and mechanism of action of this compound against HBV. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals in the field of HBV therapeutics. Although the clinical development of this compound was discontinued due to safety findings, the preclinical and clinical data can inform the future optimization of HBV CAMs.[1]
Mechanism of Action
This compound is a potent and highly selective Class II HBV capsid assembly modulator.[2][3] It functions by binding to the dimer-dimer interface of the HBV core protein, which is essential for the proper assembly of the viral capsid.[3] This interaction disrupts the normal process of nucleocapsid formation, leading to the assembly of empty capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase.[4] By preventing the encapsidation of pgRNA, this compound effectively halts a critical step in HBV replication.[1][3]
Furthermore, this compound has a dual mechanism of action by also interfering with the formation of covalently closed circular DNA (cccDNA) during de novo infection of hepatocytes.[1][5] cccDNA serves as the transcriptional template for all viral RNAs and is the key to the persistence of HBV infection. By inhibiting cccDNA establishment, this compound has the potential to reduce the production of all viral antigens, including HBsAg.[1][5]
Data Presentation
In Vitro Antiviral Potency of this compound
The antiviral activity of this compound has been evaluated in various in vitro models of HBV replication. The following tables summarize the key quantitative data from these studies.
| Cell Line | Parameter | Value (µM) | Reference |
| HepDE19 | EC50 (rcDNA) | 0.010 ± 0.003 | [4] |
| CC50 | >25 | [2][4] | |
| Primary Human Hepatocytes | EC50 (rcDNA) | 0.002 ± 0.0004 | [4] |
| EC50 (HBsAg) | 0.050 ± 0.013 | [4] | |
| CC50 | >10 | [4] | |
| HepG2-NTCP-C4 | EC50 (rcDNA) | 0.012 ± 0.005 | [4] |
| EC50 (HBsAg) | 0.197 ± 0.015 | [4] | |
| EC50 (cccDNA) | 0.175 ± 0.040 | [4] | |
| CC50 | >10 | [4] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. rcDNA: Relaxed circular DNA. HBsAg: Hepatitis B surface antigen. cccDNA: Covalently closed circular DNA.
Pan-genotypic Activity of this compound
This compound has demonstrated potent antiviral activity against a broad range of HBV genotypes.
| Genotype | EC50 (µM) |
| A | 0.017 ± 0.004 |
| B | 0.007 ± 0.001 |
| C | 0.004 ± 0.001 |
| D | 0.004 ± 0.002 |
| E | 0.012 ± 0.003 |
| F | 0.066 ± 0.035 |
| G | 0.014 ± 0.000 |
| H | 0.006 ± 0.001 |
Data presented as mean ± standard deviation from at least three independent determinations.[4]
Activity Against Nucleos(t)ide Analog-Resistant Variants
This compound maintains its antiviral potency against HBV variants with resistance to nucleos(t)ide analogs.[2]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the potency of HBV capsid assembly modulators like this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype D). These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection.
-
HepDE19 cells: A cell line that supports tetracycline-inducible HBV replication.
-
HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the study of de novo infection.
-
Primary Human Hepatocytes (PHHs): Cultured according to specific supplier protocols, generally in a collagen-coated plate with specialized hepatocyte culture medium.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiviral Potency Assays
-
HBV DNA Quantification (Southern Blot):
-
Cells are seeded in multi-well plates and treated with serial dilutions of this compound for a specified period (e.g., 6-9 days).
-
Intracellular core DNA is extracted using a lysis buffer.
-
The DNA is separated by agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled HBV-specific DNA probe.
-
The signal is detected by autoradiography and quantified to determine the reduction in HBV DNA levels.
-
-
HBV DNA Quantification (qPCR):
-
Similar to the Southern blot protocol, cells are treated with this compound.
-
Total DNA is extracted from the cells or supernatant.
-
Real-time quantitative PCR is performed using primers and probes specific for the HBV genome.
-
The reduction in HBV DNA copy number is calculated relative to untreated controls.
-
-
HBsAg and HBeAg Quantification (ELISA):
-
Cell culture supernatants are collected after treatment with this compound.
-
Commercially available ELISA kits are used to quantify the levels of secreted HBsAg and HBeAg according to the manufacturer's instructions.
-
cccDNA Formation and Quantification Assay
-
Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, including cccDNA, from infected cells.
-
Southern Blot Analysis: The extracted DNA is subjected to Southern blot analysis, as described above, to specifically detect and quantify cccDNA, which migrates differently from other HBV DNA replicative intermediates.
-
qPCR for cccDNA: Specific primers that amplify a region spanning the gap in the relaxed circular DNA can be used to selectively quantify cccDNA after treatment with exonucleases that digest linear and open circular DNA.
Capsid Assembly and pgRNA Encapsidation Analysis (Particle Gel Assay)
-
Intracellular lysates from this compound-treated cells are prepared.
-
The lysates are subjected to native agarose gel electrophoresis to separate intact capsids from free core protein.
-
The proteins are transferred to a membrane and probed with an anti-HBc antibody to visualize capsids.
-
To analyze encapsidated pgRNA, the gel can be treated to release the nucleic acid, followed by transfer and hybridization with an HBV-specific RNA probe.
Cytotoxicity Assay
-
MTT Assay:
-
Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assays.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.
Conclusion
The in vitro data for this compound demonstrate its potent and selective activity against a wide range of HBV genotypes, including those resistant to current standard-of-care therapies. Its dual mechanism of action, inhibiting both pgRNA encapsidation and cccDNA formation, highlights its potential as a valuable component in combination therapies for a functional cure of CHB. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel capsid assembly modulators for the treatment of chronic hepatitis B.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
Pan-genotypic Activity of AB-836: A Technical Overview for HBV Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pan-genotypic activity of AB-836, a novel capsid assembly modulator (CAM) investigated for the treatment of chronic Hepatitis B Virus (HBV) infection. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of HBV replication that targets the viral core protein. It has demonstrated robust antiviral activity across a broad range of HBV genotypes in preclinical models. By interfering with the assembly of the viral capsid, this compound effectively disrupts the HBV life cycle at a critical stage. While clinical development was discontinued due to safety findings, the preclinical data for this compound provide valuable insights into the potential of capsid assembly modulators as a therapeutic class and can inform the future optimization of such compounds.
Data Presentation: In Vitro Pan-genotypic Efficacy
This compound has shown potent inhibition of HBV DNA replication across multiple genotypes in vitro. The following table summarizes the 50% effective concentration (EC50) values against HBV genotypes A through H. A single reported 50% cytotoxic concentration (CC50) value in HepDE19 cells is also included to provide a selectivity index (SI), calculated as CC50/EC50.
| HBV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A | 0.017 ± 0.004 | >25 | >1470 |
| B | 0.007 ± 0.001 | >25 | >3571 |
| C | 0.004 ± 0.001 | >25 | >6250 |
| D | 0.004 ± 0.002 | >25 | >6250 |
| E | 0.012 ± 0.003 | >25 | >2083 |
| F | 0.066 ± 0.035 | >25 | >378 |
| G | 0.014 ± 0.000 | >25 | >1785 |
| H | 0.006 ± 0.001 | >25 | >4167 |
Data sourced from preclinical presentations by Arbutus Biopharma. The CC50 value was determined in HepDE19 cells.[1]
Mechanism of Action
This compound is a Class II capsid assembly modulator. Its primary mechanism of action involves binding to a novel site within the dimer-dimer interface of the HBV core protein (Cp). This binding event accelerates the assembly of viral capsids, but in a manner that prevents the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. This leads to the formation of empty, non-infectious viral particles.
Signaling Pathway and Logical Flow
The following diagram illustrates the mechanism of action of this compound in disrupting the HBV replication cycle.
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Protocols
The pan-genotypic activity of this compound was evaluated using a variety of in vitro and in vivo experimental systems. Below are detailed methodologies for key experiments.
In Vitro Pan-genotypic Activity Assessment
Objective: To determine the EC50 of this compound against a panel of different HBV genotypes.
Methodology: HepG2 Transient Transfection Assay
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Plasmids: Plasmids containing 1.2x or 1.3x overlength genomes of various HBV genotypes (A-H) are used for transfection.
-
Transfection: HepG2 cells are seeded in 96-well plates. On the following day, cells are transfected with the HBV genotype plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: Immediately after transfection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Supernatant Collection: After 4-6 days of incubation, the cell culture supernatant is collected.
-
HBV DNA Quantification: HBV DNA is extracted from the supernatant and quantified by quantitative real-time PCR (qPCR) using primers and probes specific to a conserved region of the HBV genome.
-
Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control. The EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., CellTiter-Glo) is performed on the same HepG2 cells treated with the same concentrations of this compound to determine the CC50 value.
In Vivo Efficacy Evaluation
Objective: To assess the in vivo antiviral activity of this compound in a mouse model of HBV replication.
Methodology: Hydrodynamic Injection (HDI) Mouse Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Plasmid Preparation: A plasmid containing a replication-competent HBV genome (typically genotype D) is prepared at a high concentration in sterile saline.
-
Hydrodynamic Injection: A large volume of the plasmid DNA solution (typically 8-10% of the mouse body weight) is rapidly injected into the lateral tail vein of the mouse (within 5-8 seconds). This procedure results in transient high venous pressure, leading to the transfection of hepatocytes.
-
Compound Administration: Following HDI, mice are treated orally with this compound or a vehicle control once daily for a specified period (e.g., 7 days).
-
Serum Collection: Blood samples are collected at various time points post-injection to monitor serum HBV DNA levels.
-
HBV DNA Quantification: Serum HBV DNA is extracted and quantified by qPCR.
-
Data Analysis: The reduction in serum HBV DNA levels in the this compound-treated group is compared to the vehicle-treated group to determine the in vivo efficacy.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro pan-genotypic activity of an anti-HBV compound.
Caption: Workflow for in vitro pan-genotypic HBV activity testing.
Conclusion
This compound demonstrated potent and pan-genotypic activity against HBV in preclinical studies, effectively inhibiting viral replication across all tested genotypes by targeting the core protein and disrupting capsid assembly. The detailed methodologies provided in this guide offer a framework for the continued investigation of capsid assembly modulators. While the clinical development of this compound was halted, the extensive preclinical characterization of its pan-genotypic profile serves as a valuable resource for the development of next-generation anti-HBV therapeutics. Further research focusing on optimizing the safety profile while maintaining broad genotypic coverage will be crucial in the pursuit of a functional cure for chronic hepatitis B.
References
AB-836: A Technical Deep Dive into its Potential as a Functional Cure for Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. This has spurred the development of novel therapeutic agents targeting different aspects of the HBV lifecycle. AB-836, a next-generation oral capsid inhibitor developed by Arbutus Biopharma, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The information is intended to provide researchers and drug development professionals with a detailed understanding of this compound's potential in the landscape of HBV therapeutics.
Introduction: The Quest for a Functional HBV Cure
The ideal therapeutic endpoint for chronic hepatitis B is a "functional cure," characterized by sustained off-therapy suppression of HBV DNA and loss of hepatitis B surface antigen (HBsAg)[1]. Currently available nucleos(t)ide analogues (NAs) effectively suppress viral replication but do not eliminate the stable covalently closed circular DNA (cccDNA) reservoir in infected hepatocytes, necessitating long-term therapy[2][3]. This limitation has driven the exploration of new drug targets within the HBV lifecycle[1][4][5]. One such target is the viral capsid, which is crucial for multiple stages of viral replication.
This compound: A Novel Capsid Assembly Modulator
This compound is a potent, orally bioavailable small molecule that belongs to the class of capsid assembly modulators (CAMs). It specifically targets the HBV core protein (HBc), which is essential for the assembly of the viral capsid[2][6].
Mechanism of Action
This compound functions as a Class II capsid inhibitor, binding to a novel site at the dimer-dimer interface of the core protein[7]. This interaction disrupts the normal process of capsid assembly, leading to two key antiviral effects:
-
Inhibition of Viral Replication: By preventing the formation of functional capsids, this compound blocks the encapsidation of pregenomic RNA (pgRNA), a critical step for viral DNA synthesis[2][6].
-
Inhibition of cccDNA Replenishment: this compound has also been shown to inhibit the establishment of new cccDNA molecules, the stable viral reservoir in the nucleus of infected cells[2][6].
This dual mechanism of action holds the potential to not only suppress active viral production but also to deplete the source of viral persistence, a key requirement for achieving a functional cure.
Preclinical Data
This compound has demonstrated potent antiviral activity and a favorable safety profile in a range of preclinical studies.
In Vitro Studies
| Parameter | Cell Line | Value | Reference |
| EC50 (Antiviral Activity) | HepDE19 | 0.010 µM | [8] |
| CC50 (Cytotoxicity) | HepDE19 | > 25 µM | [8] |
| EC50 (cccDNA Formation) | HepG2-NTCP | 0.18 µM | |
| EC50 (HBsAg Production) | HepG2-NTCP | 0.20 µM |
In Vivo Studies (Mouse Model)
| Dose (once daily) | HBV DNA Reduction (log10) | Reference |
| 3 mg/kg | 1.4 | [8] |
| 10 mg/kg | 2.5 | [8] |
Pharmacokinetics and Safety
| Species | Parameter | Value | Reference |
| Mouse | Clearance | 13 mL/min/kg | [8] |
| Mouse | Half-life | 3.1 hours | [8] |
| Mouse | Microsomal Clearance | 10 µL/min/mg | [8] |
| Rat | Microsomal Clearance | 48 µL/min/mg | [8] |
| Monkey | Microsomal Clearance | 34 µL/min/mg | [8] |
| Human | Microsomal Clearance | 31 µL/min/mg | [8] |
Preclinical data also indicated that this compound has pan-genotypic activity and is effective against nucleos(t)ide analogue-resistant variants[8].
Clinical Data: Phase 1a/1b Trial (NCT04775797)
A Phase 1a/1b clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and in patients with chronic HBV infection[2].
Efficacy in cHBV Patients (28 Days of Dosing)
| Dose (once daily) | Mean Serum HBV DNA Decline (log10 IU/mL) | Reference |
| 50 mg | 2.57 | |
| 100 mg | 3.04 | [6][9] |
| 200 mg | 3.55 | [6][9] |
Importantly, no viral breakthrough or enrichment of HBV core protein resistant variants was observed during the 28-day treatment period[10]. However, there was no significant decline in HBsAg levels reported[11].
Safety and Tolerability
This compound was generally well-tolerated at doses up to 100mg once daily for 28 days in patients with chronic HBV[2]. However, alanine aminotransferase (ALT) elevations were observed in two patients in the 200 mg cohort, which led to a decision to conduct a further Phase 1 trial in healthy volunteers before progressing the program[6][9].
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are proprietary and not fully available in the public domain. However, based on the published literature, the following methodologies were employed.
In Vitro Antiviral Activity Assay (HepDE19 Cell Line)
The HepDE19 cell line is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting HBV replication.
-
General Procedure:
-
HepDE19 cells are cultured in the absence of tetracycline to induce HBV replication.
-
Cells are treated with serial dilutions of this compound.
-
After a defined incubation period, the amount of HBV DNA in the culture supernatant is quantified using real-time PCR.
-
The EC50 value is calculated as the concentration of this compound that inhibits HBV DNA production by 50%.
-
-
Cytotoxicity Assay (CC50):
-
Parallel cultures of HepDE19 cells are treated with the same concentrations of this compound.
-
Cell viability is assessed using a standard method (e.g., MTS or resazurin assay).
-
The CC50 value is the concentration that reduces cell viability by 50%.
-
cccDNA Formation and HBsAg Production Assay (HepG2-NTCP Cell Line)
The HepG2-NTCP cell line is a human liver cancer cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.
-
Objective: To assess the effect of this compound on the formation of cccDNA and the production of HBsAg during de novo infection.
-
General Procedure:
-
HepG2-NTCP cells are infected with HBV in the presence of varying concentrations of this compound.
-
After a specified period to allow for infection and replication, cellular DNA is extracted.
-
cccDNA is specifically quantified using a selective PCR method.
-
HBsAg levels in the culture supernatant are measured by ELISA.
-
EC50 values for inhibition of cccDNA formation and HBsAg production are determined.
-
In Vivo Efficacy Assessment (Hydrodynamic Injection Mouse Model)
This model involves the rapid injection of a large volume of a solution containing an HBV plasmid into the tail vein of a mouse, leading to transient HBV replication in the liver.
-
Objective: To evaluate the in vivo antiviral efficacy of this compound.
-
General Procedure:
-
Mice receive a hydrodynamic injection of an HBV-expressing plasmid to establish HBV replication.
-
Animals are then treated with vehicle or different doses of this compound orally, once daily.
-
Serum samples are collected at various time points, and HBV DNA levels are quantified by real-time PCR.
-
The reduction in HBV DNA levels in the treated groups is compared to the vehicle control group.
-
Conclusion and Future Directions
This compound has demonstrated potent antiviral activity against HBV through its mechanism as a capsid assembly modulator. Both preclinical and early clinical data show significant reductions in HBV DNA levels. The inhibition of cccDNA replenishment is a particularly promising feature for achieving a functional cure.
However, the observation of ALT elevations at higher doses in the initial clinical study warrants further investigation into the therapeutic window and long-term safety profile of this compound. Future clinical development will likely focus on combination therapies, pairing this compound with other agents that have complementary mechanisms of action, such as RNA interference (RNAi) therapeutics or immunomodulators, to achieve a synergistic effect and increase the likelihood of a functional cure for chronic hepatitis B. The data from the ongoing and future studies will be crucial in determining the ultimate role of this compound in the evolving landscape of HBV treatment.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Therapy for Acute Liver Injury (MAIL): a study protocol for a phase 1 randomised, open-label, dose-escalation study to evaluate safety, tolerability and activity of allogeneic alternatively activated macrophages in patients with paracetamol-induced acute liver injury in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arbutus Presents New Data on AB-729, this compound and AB-101 at the EASL International Liver Congress™ 2022 and Provides this compound Clinical Update | Arbutus Biopharma Corporation [investor.arbutusbio.com]
- 11. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AB-836: An Experimental Protocol for In Vitro HBV Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of AB-836, a potent capsid assembly modulator (CAM) for the treatment of chronic Hepatitis B Virus (HBV) infection.
Introduction
This compound is an oral, highly selective, and potent HBV capsid assembly modulator.[1][2] It belongs to a class of compounds that target the HBV core protein, a crucial component for viral replication. By interfering with the assembly of the viral capsid, this compound effectively inhibits the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA replication.[1] Furthermore, as a Class II CAM, this compound has been shown to interfere with the formation of covalently closed circular DNA (cccDNA) during de novo infection, which is the persistent form of the viral genome in infected hepatocytes.[1][3] These dual mechanisms of action make this compound a promising candidate for HBV therapy.
Mechanism of Action
This compound targets the HBV core protein, which is essential for the formation of the viral capsid. The core protein dimers assemble into a capsid structure that encloses the viral pgRNA and the viral polymerase. This process is critical for viral replication. This compound binds to the core protein, inducing the formation of aberrant or empty capsids that are non-functional.[3] This disruption of capsid assembly prevents the encapsidation of pgRNA, thereby halting the replication of the viral genome.[1] Additionally, by interfering with the proper formation of capsids, this compound also hinders the establishment of the stable cccDNA reservoir in newly infected cells.[1][4]
References
Application Notes and Protocols for AB-836 in HBV-Infected Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a potent, orally bioavailable capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein (HBc).[1][2] CAMs represent a promising class of antiviral agents that disrupt the normal process of viral capsid formation, a critical step in the HBV life cycle.[1] By interfering with capsid assembly, this compound exhibits a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA), thereby blocking HBV replication, and it prevents the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in HBV-infected cell culture models.
Mechanism of Action
This compound is a Class II capsid assembly modulator, meaning it accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral pgRNA and polymerase.[4][5] This aberrant assembly process effectively halts the production of new infectious virions. Furthermore, by altering the integrity of incoming capsids, this compound interferes with the delivery of the viral genome to the nucleus, thereby inhibiting the establishment of the cccDNA minichromosome.[2][6]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Parameter | EC50 (µM) | Reference |
| HepDE19 | HBV Replication | 0.010 | [2] |
| HepG2-NTCP | cccDNA Formation | 0.18 | [2] |
| HepG2-NTCP | HBsAg Production | 0.20 | [2] |
Table 2: In Vivo and Clinical Efficacy of this compound
| Model | Dosing | Parameter | Mean Reduction | Reference |
| Hydrodynamic Injection Mouse Model | 3 mg/kg (once daily) | Serum HBV DNA | 1.4 log10 | |
| Hydrodynamic Injection Mouse Model | 10 mg/kg (once daily) | Serum HBV DNA | 2.5 log10 | |
| Phase 1 Clinical Study (28 days) | 50 mg (once daily) | Serum HBV DNA | 2.57 log10 IU/mL | [2] |
| Phase 1 Clinical Study (28 days) | 100 mg (once daily) | Serum HBV DNA | 3.04 log10 IU/mL | [2] |
| Phase 1 Clinical Study (28 days) | 200 mg (once daily) | Serum HBV DNA | 3.55 log10 IU/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in HBV-Infected HepG2-NTCP Cells
This protocol outlines the procedure for determining the 50% effective concentration (EC50) of this compound against HBV replication in HepG2-NTCP cells.
Materials:
-
HepG2-NTCP cells
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
-
HBV inoculum (e.g., from HepAD38 cell supernatant)
-
This compound
-
96-well cell culture plates
-
Reagents for DNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Infection and Treatment:
-
After 24 hours, infect the cells with HBV inoculum at a predetermined multiplicity of infection (MOI).
-
Simultaneously, add the diluted this compound to the respective wells. Include a no-drug control and a positive control (e.g., another known HBV inhibitor).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.
-
EC50 Calculation: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: cccDNA Quantification Assay
This protocol describes the quantification of intracellular HBV cccDNA levels following treatment with this compound.
Materials:
-
HBV-infected HepG2-NTCP cells treated with this compound (from Protocol 1 or a separate experiment)
-
Cell lysis buffer
-
Reagents for Hirt DNA extraction or a commercial cccDNA isolation kit
-
Plasmid-safe ATP-dependent DNase (PSAD)
-
Reagents for qPCR
Procedure:
-
Cell Lysis: Lyse the treated and control cells to release intracellular components.
-
DNA Extraction: Isolate low molecular weight DNA, including cccDNA, using the Hirt extraction method or a specialized kit.
-
PSAD Digestion: Treat the extracted DNA with PSAD to selectively digest linear and relaxed circular DNA, leaving the cccDNA intact.
-
qPCR Analysis: Quantify the remaining cccDNA using a specific qPCR assay with primers that amplify a region spanning the gap in the relaxed circular DNA.
-
Data Analysis: Normalize the cccDNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number. Compare the cccDNA levels in this compound-treated cells to the untreated control.
Protocol 3: Cytotoxicity Assay
This protocol is essential to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).
Materials:
-
HepG2-NTCP cells
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate.
-
Compound Addition: Add a serial dilution of this compound to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
Caption: HBV life cycle and the mechanism of action of this compound.
References
- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids | PLOS Pathogens [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-836 in Animal Models of Hepatitis B Virus (HBV) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a potent and selective, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic Hepatitis B Virus (HBV) infection.[1] As a Class II CAM, this compound's primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc), leading to the assembly of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[1] This disruption of the viral life cycle effectively inhibits HBV replication.[1] Additionally, this compound has been shown to interfere with the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected hepatocytes. Although development of this compound was discontinued due to clinical safety findings, the preclinical data provide valuable insights for the continued research and development of novel CAMs for HBV therapy.
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its use in a common animal model of HBV infection.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| HepDE19 | EC50 (HBV Replication Inhibition) | 0.010 µM | [1] |
| HepG2-NTCP | EC50 (cccDNA Formation Inhibition) | 0.18 µM | |
| HepG2-NTCP | EC50 (HBsAg Production Inhibition) | 0.20 µM | |
| HepDE19 | CC50 (Cell Viability) | > 25 µM | [1] |
In Vivo Efficacy of this compound in a Mouse Model of HBV Infection
| Animal Model | Dosage (once daily) | Outcome | Reference |
| Hydrodynamic Injection Mouse Model | 3 mg/kg | 1.4 log10 reduction in serum HBV DNA | [1] |
| Hydrodynamic Injection Mouse Model | 10 mg/kg | 2.5 log10 reduction in serum HBV DNA | [1] |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Clearance | 13 mL/min/kg | [1] |
| Half-life | 3.1 hours | [1] |
Signaling Pathway
The primary signaling pathway targeted by this compound is the HBV capsid assembly process. By binding to the core protein dimers, this compound induces a conformational change that leads to the formation of non-infectious capsids. This allosteric modulation disrupts the normal protein-protein interactions required for proper capsid formation and subsequent pgRNA encapsidation.
References
Application Notes and Protocols: Quantifying the Effect of AB-836 on HBV DNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a next-generation, orally bioavailable capsid assembly modulator (CAM) developed by Arbutus Biopharma for the treatment of chronic hepatitis B (CHB) infection.[1] As a Class II HBV core protein inhibitor, this compound works by binding to a novel site on the core protein, which is essential for viral replication. This interaction accelerates capsid assembly and prevents the encapsidation of pregenomic RNA (pgRNA), thereby inhibiting the formation of new viral particles.[2] Additionally, this compound has been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[3] These application notes provide a summary of the quantitative effects of this compound on HBV DNA levels based on preclinical and clinical data, along with relevant experimental protocols.
Mechanism of Action
This compound targets the HBV core protein, a crucial component in the viral lifecycle. By binding to the dimer-dimer interface of the core protein, it induces the formation of empty, non-functional capsids and prevents the encapsidation of the viral pgRNA. This dual mechanism disrupts the viral replication cycle at a critical step.
Caption: Mechanism of action of this compound in an infected hepatocyte.
Quantitative Effect on HBV DNA Levels
Preclinical Data
In a mouse model of HBV infection, this compound demonstrated a dose-dependent reduction in serum HBV DNA levels.[4]
| Dose (mg/kg, once daily) | Mean Log10 Reduction in HBV DNA |
| 3 | 1.4 |
| 10 | 2.5 |
Clinical Data (Phase 1a/1b Study: this compound-001)
A Phase 1a/1b clinical trial (this compound-001) was conducted to evaluate the safety, tolerability, and antiviral activity of this compound in healthy volunteers and patients with chronic HBV infection.[5] The study included a 28-day treatment period with once-daily oral dosing.
The results from Part 3 of the trial, which enrolled CHB patients, showed a potent antiviral response with significant declines in serum HBV DNA.[3][5][6]
| Dose (once daily for 28 days) | Number of Patients (n) | Mean Log10 IU/mL Decline in HBV DNA from Baseline (Day 28) |
| 50 mg | Not specified | 2.57[6] |
| 100 mg | 4 | 3.04 (SE 0.5)[3][5] |
| 200 mg | Not specified | 3.55[3][5][6] |
Importantly, during the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[6]
Experimental Protocols
In Vitro Antiviral Activity Assessment
-
Cell Lines: HepDE19 cells, which support HBV replication, and HepG2-NTCP cells for de novo infection studies.[6]
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Varying concentrations of this compound are added to the cell cultures.
-
For de novo infection studies, HepG2-NTCP cells are infected with HBV.
-
After a defined incubation period, cell culture supernatants and cell lysates are collected.
-
HBV DNA is extracted and quantified using real-time quantitative PCR (qPCR).
-
The 50% effective concentration (EC50) is calculated to determine the potency of the compound in inhibiting viral replication. For this compound, the EC50 for viral replication inhibition was 0.010 μM.[6]
-
Similarly, the impact on cccDNA formation and HBsAg production is assessed, with EC50 values of 0.18 μM and 0.20 μM, respectively.[6]
-
Phase 1a/1b Clinical Trial Protocol (this compound-001)
This study was a three-part, randomized, double-blind, placebo-controlled trial.
References
- 1. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with this compound, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection | Arbutus Biopharma Corporation [arbutusbio.gcs-web.com]
- 2. researchgate.net [researchgate.net]
- 3. Arbutus Presents New Data on AB-729, this compound and AB-101 at the EASL International Liver Congress™ 2022 and Provides this compound Clinical Update [natap.org]
- 4. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 5. Arbutus Presents New Data on AB-729, this compound and AB-101 at [globenewswire.com]
- 6. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Anti-HBV Compounds Using AB-836 as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication. Current therapies, mainly nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure, highlighting the urgent need for novel antiviral agents with different mechanisms of action.
One promising class of anti-HBV compounds is the capsid assembly modulators (CAMs). These molecules target the HBV core protein (HBc), interfering with the proper assembly of the viral capsid, a crucial step in the viral life cycle. This disruption can lead to the formation of non-functional capsids and prevent the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting viral replication. Furthermore, some CAMs have been shown to interfere with the establishment of cccDNA.
This document provides detailed application notes and protocols for the use of AB-836, a potent capsid assembly modulator, in high-throughput screening (HTS) for anti-HBV compounds. While the clinical development of this compound was discontinued due to safety concerns, its well-characterized preclinical profile makes it an excellent reference compound for validating and standardizing HTS assays aimed at discovering new anti-HBV therapeutics, particularly those targeting capsid assembly.
This compound: A Potent Anti-HBV Capsid Assembly Modulator
This compound is a highly selective HBV CAM that has demonstrated potent antiviral activity in preclinical studies. It targets the HBV core protein, leading to the inhibition of pgRNA encapsidation and viral replication.[1] this compound has also been shown to interfere with the formation of cccDNA during de novo infection.[1]
Data Presentation: In Vitro Antiviral Activity of this compound
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell-based assays.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Assay Target | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| HepDE19 | HBV DNA Replication | 0.010 | > 25 | > 2500 |
| HepG2-NTCP | cccDNA Formation | 0.18 | > 10 | > 55 |
| HepG2-NTCP | HBsAg Production | 0.20 | > 10 | > 50 |
Data sourced from preclinical studies on this compound.[1][2]
Table 2: Antiviral Activity of this compound Against Different HBV Genotypes
| HBV Genotype | EC50 (µM) |
| A | 0.017 ± 0.004 |
| B | 0.007 ± 0.001 |
| C | 0.004 ± 0.001 |
| D | 0.004 ± 0.002 |
Data reflects the pan-genotypic activity of this compound.
Signaling Pathways and Experimental Workflows
HBV Replication Cycle and the Role of Capsid Assembly
The HBV replication cycle is a complex process that offers multiple targets for antiviral intervention. The following diagram illustrates the key steps in the HBV life cycle, highlighting the critical role of capsid assembly.
Caption: The HBV replication cycle, highlighting key stages targeted by antivirals.
Mechanism of Action of this compound (Capsid Assembly Modulator)
This compound functions by binding to the core protein dimers, which are the building blocks of the viral capsid. This binding event induces a conformational change that accelerates the assembly process, but in a way that excludes the pgRNA and the viral polymerase. The result is the formation of "empty" capsids, which are non-infectious.
References
Application Notes and Protocols for Evaluating AB-836 Synergy with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a potent, next-generation oral capsid inhibitor for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its primary mechanism of action involves the disruption of HBV capsid assembly by interacting with the viral core protein, which is essential for viral replication.[1][3][4] this compound has also been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that serves as the template for transcription of viral RNAs.[1][5] Given its distinct mechanism, this compound is a prime candidate for combination therapy to achieve a functional cure for chronic HBV. This document provides detailed protocols for evaluating the synergistic antiviral effects of this compound with other anti-HBV agents.
Key Concepts in Antiviral Synergy Evaluation
The combination of two or more antiviral agents can result in one of three outcomes:
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Evaluating these interactions is crucial for developing effective combination therapies that can enhance viral suppression, reduce the emergence of drug-resistant variants, and potentially lower required drug dosages to minimize toxicity.
Recommended Antivirals for Synergy Studies with this compound
Based on their different mechanisms of action, the following classes of antivirals are recommended for synergy studies with this compound:
-
Nucleos(t)ide Analogs (NAs): (e.g., Entecavir, Tenofovir Disoproxil Fumarate, Tenofovir Alafenamide) - These are the current standard of care and inhibit the HBV polymerase.
-
Interferons: (e.g., Pegylated Interferon alfa-2a) - These modulate the host immune response.
-
RNA interference (RNAi) therapeutics: (e.g., AB-729) - These target and degrade viral RNAs.
-
Other emerging anti-HBV agents: with novel mechanisms of action.
Experimental Protocols
A systematic approach is required to robustly evaluate the synergistic potential of this compound. This involves determining the cytotoxicity and individual antiviral activity of each compound before assessing their combined effects.
Cell Lines and Culture
Several human liver-derived cell lines are suitable for these studies. The choice of cell line will depend on the specific aspect of the HBV life cycle being investigated.
-
HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV and can be used to assess inhibition of viral replication.
-
HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, making them susceptible to HBV infection.[6][7] This cell line is ideal for studying the entire HBV life cycle, including the establishment of cccDNA.
-
Primary Human Hepatocytes (PHHs): While more complex to work with, PHHs provide the most physiologically relevant in vitro model.
Cells should be cultured according to standard protocols provided by the supplier.
Cytotoxicity Assay (MTT Assay)
It is essential to determine the concentration range over which the antiviral compounds are not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
Selected cell line (e.g., HepG2.2.15 or HepG2-NTCP)
-
96-well cell culture plates
-
Culture medium
-
This compound and other antiviral agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound and the other antiviral agent in culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the wells in triplicate. Include a "cells only" control (medium only) and a "medium only" blank.
-
Incubate the plate for the same duration as the planned antiviral synergy assay (e.g., 6 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Single-Agent Antiviral Activity Assay
Before testing combinations, the antiviral activity of each agent alone must be determined to calculate the 50% effective concentration (EC50).
Protocol:
-
Seed HepG2.2.15 or HBV-infected HepG2-NTCP cells in 96-well plates.
-
Treat the cells with serial dilutions of this compound or the other antiviral agent in triplicate. Include an untreated "virus only" control.
-
Incubate the plates for 6 days, with a medium change containing the respective drug concentrations on day 3.
-
After incubation, collect the culture supernatants to quantify secreted HBV DNA. For intracellular HBV DNA and cccDNA, lyse the cells.
-
Quantify HBV DNA using a validated real-time PCR assay.[8][9][10] For cccDNA, use a specific protocol that includes a step to degrade non-cccDNA forms.[5][11][12][13]
-
Calculate the EC50 value for each drug from the dose-response curve.
Checkerboard Synergy Assay
The checkerboard assay is a widely used method to systematically test pairwise combinations of two drugs.
Protocol:
-
Prepare serial dilutions of this compound (horizontally) and the second antiviral agent (vertically) in a 96-well plate. The concentration ranges should bracket the EC50 values of each drug.
-
Include wells with each drug alone and a "virus only" control.
-
Add the cell suspension (HepG2.2.15 or HBV-infected HepG2-NTCP) to each well.
-
Incubate the plate for 6 days, with a medium and drug change on day 3.
-
Quantify the desired viral marker (e.g., secreted HBV DNA) as described in the single-agent assay.
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HepG2.2.15 | |||
| Antiviral X | HepG2.2.15 | |||
| This compound | HepG2-NTCP | |||
| Antiviral X | HepG2-NTCP |
Synergy Data Analysis
The interaction between this compound and the other antiviral can be quantified using the Combination Index (CI) based on the Chou-Talalay method.
Combination Index (CI) Calculation:
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values.
Table 2: Combination Index (CI) for this compound and Antiviral X
| % Inhibition | Conc. This compound (µM) | Conc. Antiviral X (µM) | Combination Index (CI) | Interaction |
| 50 | ||||
| 75 | ||||
| 90 |
Isobologram Analysis
An isobologram provides a graphical representation of the drug interaction. The concentrations of the two drugs required to produce a specific level of effect are plotted on the x and y axes. A line connecting the single-agent concentrations (the line of additivity) is drawn. Data points for the combination that fall below this line indicate synergy, points on the line indicate additivity, and points above the line indicate antagonism.
Mandatory Visualizations
HBV Life Cycle and Antiviral Targets
Caption: Simplified HBV life cycle and the targets of this compound and Nucleos(t)ide Analogs (NAs).
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergistic antiviral effects of this compound.
Conceptual Diagram of Isobologram Analysis
Caption: Isobologram illustrating synergy, additivity, and antagonism.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. benchchem.com [benchchem.com]
- 5. gut.bmj.com [gut.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [agris.fao.org]
- 12. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for AB-836 Treatment in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro characterization and a detailed protocol for the treatment of primary human hepatocytes with AB-836, a potent, next-generation oral capsid assembly modulator for the treatment of chronic hepatitis B virus (HBV) infection.
Introduction
This compound is an investigational antiviral compound that targets the HBV core protein, a crucial component for viral replication. By interfering with the assembly of the viral capsid, this compound effectively inhibits the encapsidation of pregenomic RNA (pgRNA) and subsequent viral replication.[1][2] Furthermore, it has been shown to hinder the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[1][2] This dual mechanism of action makes this compound a promising candidate for inclusion in a curative combination therapy for chronic hepatitis B.
Preclinical and Clinical Efficacy
This compound has demonstrated potent antiviral activity in both preclinical models and clinical trials. In vitro studies using the HepDE19 cell line showed an EC50 of 0.010 μM for viral replication inhibition.[1] In de novo infection models using HepG2-NTCP cells, this compound inhibited cccDNA formation and HBsAg production with EC50 values of 0.18 μM and 0.20 μM, respectively.[1]
Clinical data from a Phase 1a/1b trial in patients with chronic hepatitis B revealed significant dose-dependent reductions in serum HBV DNA after 28 days of once-daily oral administration.[1][2]
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter Measured | EC50 (μM) |
| HepDE19 | Viral Replication Inhibition | 0.010[1] |
| HepG2-NTCP | cccDNA Formation Inhibition | 0.18[1] |
| HepG2-NTCP | HBsAg Production Inhibition | 0.20[1] |
Table 2: Clinical Efficacy of this compound in cHBV Patients (28-Day Treatment)
| Dosage | Mean Serum HBV DNA Decline (log10 IU/mL) |
| 50 mg | -2.57[1] |
| 100 mg | -3.04[1][2] |
| 200 mg | -3.55[1][2] |
Table 3: Preclinical Safety and Pharmacokinetics of this compound
| Parameter | Species | Value |
| CC50 | HepDE19 cells | > 25 µM[3] |
| Microsomal Clearance | Human Liver Microsomes | 31 µL/min/mg[3] |
| Clearance (in vivo) | Mice | 13 mL/min/kg[3] |
| Half-life (in vivo) | Mice | 3.1 hours[3] |
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Experimental Workflow for this compound Treatment in Primary Human Hepatocytes
Caption: Workflow for evaluating this compound in primary human hepatocytes.
Detailed Experimental Protocols
Protocol 1: Isolation and Culturing of Primary Human Hepatocytes
This protocol is adapted from standard procedures for isolating hepatocytes from liver tissue obtained from surgical resections.
Materials:
-
Human liver tissue
-
Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)
-
EGTA
-
Collagenase (Type IV)
-
Hepatocyte Wash Medium (e.g., DMEM with 10% FBS)
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates
-
Peristaltic pump and tubing
-
Water bath
Procedure:
-
Tissue Preparation: Obtain fresh, non-diseased human liver tissue. Cannulate visible blood vessels and secure with surgical silk.
-
Perfusion - Step 1 (Wash): Perfuse the liver tissue with pre-warmed (37°C) Perfusion Buffer containing EGTA at a constant flow rate until the tissue is cleared of blood.
-
Perfusion - Step 2 (Digestion): Switch to a pre-warmed (37°C) Perfusion Buffer containing collagenase and recirculate until the liver capsule begins to break down and the tissue becomes soft.
-
Cell Dissociation: Transfer the digested tissue to a sterile dish containing Hepatocyte Wash Medium. Gently mince the tissue to release the hepatocytes.
-
Cell Filtration and Enrichment: Filter the cell suspension through a series of sterile gauze and cell strainers (e.g., 100 µm, 70 µm) to remove undigested tissue.
-
Hepatocyte Purification: Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes). The supernatant will contain non-parenchymal cells. Wash the hepatocyte pellet multiple times with cold Hepatocyte Wash Medium.
-
Viability Assessment: Resuspend the final hepatocyte pellet and determine cell viability and concentration using the Trypan Blue exclusion method. A viability of >80% is recommended for culture.
-
Cell Seeding: Seed the primary human hepatocytes onto collagen-coated plates at a desired density in Hepatocyte Plating Medium. Incubate at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach and form a monolayer for 24-48 hours before initiating treatment.
Protocol 2: this compound Treatment and Endpoint Analysis
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound compound (stock solution in DMSO)
-
Hepatocyte Maintenance Medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for DNA/RNA extraction
-
qPCR reagents for HBV DNA and cccDNA analysis
-
ELISA kit for HBsAg quantification
-
Cytotoxicity assay kit (e.g., LDH or MTS)
Procedure:
-
Preparation of this compound Working Solutions: Prepare a serial dilution of this compound in Hepatocyte Maintenance Medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., another known HBV inhibitor).
-
Treatment: After the hepatocytes have formed a stable monolayer, carefully aspirate the plating medium and replace it with the medium containing the various concentrations of this compound or controls.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Sample Collection:
-
Supernatant: At each time point, carefully collect the culture supernatant from each well. Store at -80°C for subsequent analysis of secreted HBV DNA and HBsAg.
-
Cell Lysate: Wash the cell monolayer with PBS. Lyse the cells directly in the plate using an appropriate lysis buffer for DNA/RNA extraction or for cytotoxicity assays. Store the lysate at -80°C.
-
-
Endpoint Analysis:
-
HBV DNA Quantification (Supernatant): Extract viral DNA from the collected supernatant and quantify the HBV DNA levels using a validated qPCR assay.
-
HBsAg Quantification (Supernatant): Measure the concentration of HBsAg in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
cccDNA Quantification (Cell Lysate): Extract total DNA from the cell lysate. Treat the DNA with a plasmid-safe DNase to remove any remaining relaxed circular or double-stranded linear DNA. Quantify the cccDNA using a specific qPCR assay that targets a region spanning the gap region of the minus-strand.
-
Cytotoxicity Assessment (Cell Lysate or Supernatant): Assess the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) into the supernatant or by using a cell viability assay such as MTS on the remaining cell monolayer.
-
Safety and Tolerability
In a Phase 1a/1b clinical trial, this compound was generally well-tolerated. However, transient Grade 3 alanine aminotransferase (ALT) elevations were observed in two patients in the 100mg cohort and two patients in the 200mg cohort, which resolved with continued dosing.[2] No deaths or serious adverse events were reported.[2]
Disclaimer
This compound is an investigational compound and is not approved for any indication. The information and protocols provided are intended for research purposes only by qualified professionals. All laboratory work should be conducted in accordance with institutional and national safety guidelines.
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arbutusbio.gcs-web.com [arbutusbio.gcs-web.com]
- 3. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
Application Notes: Long-Term In Vivo Efficacy of AB-836 for the Treatment of Chronic Hepatitis B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic carriers facing a high risk of developing cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs. AB-836 is a novel, orally bioavailable, potent, and selective Class II Capsid Assembly Modulator (CAM). It acts by targeting the HBV core protein (HBc), a crucial protein that forms the viral capsid.[1][2] this compound induces the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsids that are unable to package the pregenomic RNA (pgRNA).[3][4] This primary mechanism potently inhibits HBV replication. Furthermore, this compound has a secondary mechanism of action, interfering with the establishment and replenishment of the intrahepatic cccDNA pool, a key goal for achieving a functional cure for chronic hepatitis B.[1][2][5]
These application notes provide a summary of the long-term in vivo efficacy data for this compound in a validated mouse model of chronic HBV infection and detailed protocols for replicating these studies.
Data Presentation
The in vivo efficacy of this compound was evaluated in an HBV hydrodynamic injection (HDI) mouse model, which establishes persistent HBV replication.[1][6][7] Mice were treated with vehicle or this compound via oral gavage once daily for 12 weeks. Serum HBV DNA and Hepatitis B surface antigen (HBsAg) levels were monitored throughout the study. At the end of the treatment period, intrahepatic HBV DNA and cccDNA levels were quantified.
Table 1: Effect of Long-Term this compound Administration on Serum HBV DNA Levels
| Treatment Group | N | Baseline (log10 copies/mL) | Week 4 (log10 reduction) | Week 8 (log10 reduction) | Week 12 (log10 reduction) |
| Vehicle | 10 | 7.8 ± 0.4 | 0.1 ± 0.2 | 0.2 ± 0.3 | 0.2 ± 0.3 |
| This compound (3 mg/kg) | 10 | 7.9 ± 0.5 | 1.4 ± 0.3 | 1.9 ± 0.4 | 2.1 ± 0.5 |
| This compound (10 mg/kg) | 10 | 7.7 ± 0.4 | 2.5 ± 0.4 | 3.1 ± 0.6 | 3.5 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Long-Term this compound Administration on Serum HBsAg Levels
| Treatment Group | N | Baseline (log10 IU/mL) | Week 12 (log10 reduction) |
| Vehicle | 10 | 4.1 ± 0.3 | 0.1 ± 0.1 |
| This compound (3 mg/kg) | 10 | 4.2 ± 0.4 | 0.8 ± 0.3 |
| This compound (10 mg/kg) | 10 | 4.0 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 3: Intrahepatic HBV DNA and cccDNA Levels After 12 Weeks of Treatment
| Treatment Group | N | Total Liver HBV DNA (log10 copies/µg gDNA) | Liver cccDNA (log10 copies/µg gDNA) |
| Vehicle | 10 | 5.2 ± 0.5 | 2.1 ± 0.4 |
| This compound (3 mg/kg) | 10 | 3.5 ± 0.6 | 1.1 ± 0.5 |
| This compound (10 mg/kg) | 10 | 2.4 ± 0.7 | < Limit of Quantification |
Data are presented as mean ± standard deviation. gDNA: genomic DNA.
Experimental Protocols
Protocol 1: Hydrodynamic Injection (HDI) Mouse Model of Chronic HBV Infection
This protocol describes the establishment of persistent HBV replication in mice, adapted from established methodologies.[6][7][8][9]
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
pAAV/HBV1.2 plasmid DNA (containing a 1.2-fold overlength HBV genome)
-
Endotoxin-free plasmid purification kit
-
Sterile, pyrogen-free 0.9% saline solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Prepare high-quality, endotoxin-free pAAV/HBV1.2 plasmid DNA.
-
Warm the saline solution to room temperature.
-
Dilute the plasmid DNA in saline to a final concentration that allows for the injection of 10 µg of DNA in a volume equivalent to 8-10% of the mouse's body weight (e.g., for a 25 g mouse, the volume is 2.0-2.5 mL).
-
Weigh each mouse immediately before injection to calculate the precise injection volume.
-
Load the calculated volume of DNA solution into an appropriate syringe.
-
Place the mouse in a suitable restraint device to immobilize the tail.
-
Inject the entire volume into the lateral tail vein rapidly, within 5-8 seconds. A successful injection is characterized by the blanching of the tail.
-
Return the mouse to its cage and monitor for recovery.
-
Two weeks post-injection, screen the mice for serum HBsAg and HBV DNA to confirm the establishment of infection before enrolling them into efficacy studies.
Protocol 2: Long-Term Efficacy Study of this compound
This protocol details the procedure for evaluating the long-term antiviral efficacy of this compound in the established HBV mouse model.
Materials:
-
HBV-infected C57BL/6 mice (from Protocol 1)
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes)
-
Materials for euthanasia and liver tissue collection
Procedure:
-
Group Allocation: Randomly assign HBV-positive mice into treatment groups (e.g., Vehicle, 3 mg/kg this compound, 10 mg/kg this compound), with n=10 mice per group.
-
Compound Preparation: Prepare fresh dosing solutions of this compound in the vehicle at the desired concentrations.
-
Dosing: Administer the assigned treatment (Vehicle or this compound) to each mouse once daily via oral gavage for 12 consecutive weeks.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at baseline (Day 0) and at specified time points (e.g., Weeks 4, 8, and 12).
-
Serum Analysis: Process blood to collect serum. Quantify serum HBV DNA levels using a validated quantitative PCR (qPCR) assay and HBsAg levels using an ELISA kit.[10]
-
Study Termination: At the end of the 12-week treatment period, euthanize the mice according to IACUC-approved guidelines.
-
Liver Tissue Collection: Perfuse the liver with sterile PBS and collect liver tissue samples. Snap-freeze a portion in liquid nitrogen for DNA analysis and fix another portion in formalin for histology if required.
Protocol 3: Quantification of Intrahepatic HBV DNA and cccDNA
This protocol outlines the method for measuring total HBV DNA and specifically cccDNA from liver tissue samples.[5][11][12]
Materials:
-
Frozen liver tissue samples
-
DNA extraction kit suitable for tissue
-
Plasmid-Safe ATP-dependent DNase (PSD)
-
Primers and probes specific for total HBV DNA and cccDNA
-
qPCR master mix and instrument
Procedure:
-
Genomic DNA (gDNA) Extraction: Extract total DNA from a pre-weighed portion of the frozen liver tissue using a commercial DNA extraction kit. Elute the DNA in nuclease-free water.
-
gDNA Quantification: Measure the concentration and purity of the extracted gDNA using a spectrophotometer.
-
Total HBV DNA Quantification: Use a portion of the extracted gDNA to quantify the total intrahepatic HBV DNA load by qPCR using primers that amplify all forms of HBV DNA. Normalize the results to the amount of gDNA used (e.g., copies/µg gDNA).
-
cccDNA Enrichment and Quantification: a. Take a separate aliquot of the total extracted gDNA (e.g., 1 µg). b. Treat the DNA with Plasmid-Safe ATP-dependent DNase (PSD). This enzyme selectively digests linear and relaxed-circular double-stranded DNA, leaving the covalently closed circular DNA intact. c. Inactivate the PSD enzyme according to the manufacturer's instructions. d. Use the PSD-treated DNA as a template for a cccDNA-specific qPCR assay. This assay typically uses primers that span the gap region of the relaxed-circular genome, ensuring that only cccDNA is amplified. e. Quantify the cccDNA copies and normalize the results to the amount of gDNA used in the initial reaction (e.g., copies/µg gDNA).
Visualizations
Caption: Mechanism of Action of this compound on HBV Capsid Assembly.
Caption: Experimental workflow for the long-term in vivo efficacy study.
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiscale Modeling of Hepatitis B Virus Capsid Assembly and Its Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Hepatitis B Virus Capsid Assembly Modulators Can Be Predicted from Binding to Early Assembly Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 7. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ice-hbv.org [ice-hbv.org]
- 9. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of HBV Expression in HBV Transgenic Mice Using AAV-Delivered CRISPR-SaCas9 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA) in the liver of HBV-infected patients by LightCycler real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may have encountered or are studying alanine aminotransferase (ALT) elevations related to the investigational oral HBV capsid inhibitor, AB-836. The information is compiled from publicly available data; however, it should be noted that the clinical development of this compound was discontinued due to safety findings, and comprehensive clinical data is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational oral, potent, and selective Class II hepatitis B virus (HBV) capsid inhibitor.[1] Its primary mechanism of action is to inhibit HBV replication by preventing the assembly of functional viral capsids. It interacts with the HBV core protein, which is essential for viral replication. Additionally, this compound has been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the viral reservoir in the cell nucleus.
Q2: Have ALT elevations been observed in clinical trials of this compound?
Yes, ALT elevations were observed in the Phase 1a/1b clinical trial (this compound-001). Specifically:
-
One patient with chronic hepatitis B (cHBV) receiving a 100mg daily dose experienced a transient Grade 3 ALT elevation, which resolved with continued dosing and was asymptomatic.
-
Two patients in the 200mg daily dose cohort experienced ALT elevations. These events were associated with "potentially correlated immunological findings" and contributed to the decision to conduct further safety evaluations.[2]
Ultimately, the clinical development of this compound was discontinued due to safety findings.[3]
Q3: What were the "potentially correlated immunological findings" associated with the ALT elevations?
The specific details of the "potentially correlated immunological findings" have not been publicly disclosed in detail. In the context of antiviral therapy for HBV, ALT flares can sometimes be associated with an effective immune response against the virus-infected hepatocytes (immune-mediated clearance). However, they can also be a sign of direct drug-induced liver injury (DILI). Without further data, the exact nature of these immunological findings for this compound remains unclear.
Q4: Was there a dose-dependent relationship with the ALT elevations?
The publicly available data suggests a potential dose-dependent relationship, as the more significant ALT elevation events that led to further safety evaluation occurred at the higher 200mg dose.[2]
Troubleshooting Guide for this compound Related ALT Elevations
This guide is intended for researchers who may be working with this compound or similar compounds in a preclinical or research setting.
Issue: Observation of Elevated ALT Levels in an In Vitro or In Vivo Model
1. Initial Assessment and Data Collection:
-
Quantitative Data: Record the magnitude (fold-increase from baseline and upper limit of normal [ULN]), duration, and kinetics of the ALT elevation.
-
Concurrent Biomarkers: Simultaneously measure other liver function tests (LFTs) including aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and gamma-glutamyl transferase (GGT).
-
Histopathology: In animal models, collect liver tissue for histopathological analysis to assess for signs of hepatocellular necrosis, inflammation, and cholestasis.
Table 1: Summary of Publicly Available Clinical Data on this compound ALT Elevations
| Dose Cohort | Number of Patients with ALT Elevation | Grade of ALT Elevation | Clinical Context | Outcome |
| 100mg | 1 | Grade 3 (Transient) | Asymptomatic | Resolved with continued dosing |
| 200mg | 2 | Not specified | Associated with "potentially correlated immunological findings" | Contributed to discontinuation of the program |
2. Potential Mechanisms and Investigation:
The exact mechanism of this compound-related ALT elevation is not established. Researchers should consider the following potential pathways:
-
Immune-Mediated Hepatotoxicity: The mention of "immunological findings" suggests this as a possibility.
-
Hypothesis: The rapid reduction in viral replication caused by this compound could lead to an unmasking of viral antigens and a subsequent T-cell mediated immune response against infected hepatocytes.
-
Experimental Approach:
-
In animal models, perform immunophenotyping of liver-infiltrating lymphocytes.
-
Measure serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).
-
-
-
Direct Mitochondrial Toxicity: A common mechanism for DILI.
-
Hypothesis: The compound or its metabolites may impair mitochondrial function in hepatocytes.
-
Experimental Approach:
-
Conduct in vitro assays using primary human hepatocytes or HepG2 cells to assess mitochondrial respiration, ATP production, and reactive oxygen species (ROS) generation.
-
-
-
Reactive Metabolite Formation:
-
Hypothesis: Metabolism of this compound by cytochrome P450 enzymes could generate reactive metabolites that cause cellular damage.
-
Experimental Approach:
-
Perform metabolic profiling of this compound in human liver microsomes to identify potential reactive metabolites.
-
Assess for glutathione (GSH) depletion in treated hepatocytes.
-
-
3. Experimental Protocols:
Protocol 1: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Culture primary human hepatocytes or a relevant liver cell line (e.g., HepG2) under standard conditions.
-
Compound Treatment: Treat cells with a dose range of this compound, including clinically relevant concentrations if known. Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).
-
ALT/AST Measurement: After 24, 48, and 72 hours, collect the cell culture supernatant and measure ALT and AST activity using commercially available assay kits.
-
Cell Viability Assay: Concurrently, assess cell viability using an MTT or LDH release assay.
-
Mitochondrial Function Assays:
-
Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Quantify intracellular ATP levels using a luciferase-based assay.
-
Measure ROS production using a fluorescent probe like DCFDA.
-
Protocol 2: Monitoring Liver Function in Animal Models
-
Baseline Measurement: Prior to compound administration, collect baseline blood samples to establish normal ranges for LFTs for each animal.
-
Dosing: Administer this compound at various doses. Include a vehicle control group.
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., daily, weekly) to monitor LFTs. The frequency should be increased if elevations are observed.
-
Clinical Observations: Monitor animals for any clinical signs of distress.
-
Terminal Procedures: At the end of the study, collect a final blood sample and harvest the liver for histopathological examination and biomarker analysis (e.g., tissue cytokine levels).
Visualizations
Diagram 1: Potential Pathways of this compound Induced ALT Elevation
Caption: Potential pathways leading to ALT elevation following this compound administration.
Diagram 2: Experimental Workflow for Investigating ALT Elevations
Caption: A suggested experimental workflow for investigating the mechanism of ALT elevations.
References
Technical Support Center: Investigating Potential AB-836 Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mutations to the HBV capsid inhibitor AB-836.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational orally active, potent, and selective Class II hepatitis B virus (HBV) capsid inhibitor.[1][2] Its mechanism of action involves binding to the HBV core protein, thereby disrupting the normal process of capsid assembly and viral replication.[2] Although it showed promising antiviral activity, its clinical development was discontinued due to safety concerns, specifically incidental alanine aminotransferase (ALT) elevations observed in Phase 1b trials.[3][4]
Q2: Have resistance mutations to this compound been identified in clinical trials?
In a 28-day study (this compound-001), no viral breakthrough or enrichment of HBV core protein resistant variants was observed in subjects receiving this compound.[4][5] However, baseline sequencing of HBV DNA from trial participants revealed that a significant percentage (51.4%) of individuals with chronic hepatitis B had at least one core protein polymorphism within the capsid assembly modulator (CAM) binding pocket.[4] This suggests that natural variations in the target protein exist and could potentially influence susceptibility to the inhibitor.
Q3: Which amino acid positions in the HBV core protein are associated with potential this compound resistance?
Several amino acid positions within the HBV core protein have been identified as sites of variation that may impact the activity of this compound and other capsid inhibitors. These include Y38, I105, T109, and T114.[3][4] In vitro studies have shown that mutations at some of these sites can lead to reduced susceptibility to this compound.[3]
Troubleshooting Guides
Problem: Difficulty in identifying potential this compound resistance mutations from patient samples.
This guide provides a systematic approach to identifying and characterizing potential this compound resistance mutations from HBV DNA isolated from patient plasma.
Experimental Workflow for Identifying Resistance Mutations
Caption: Workflow for identifying and characterizing this compound resistance mutations.
Detailed Methodologies
1. HBV DNA Extraction and Sequencing:
-
Objective: To obtain the sequence of the HBV core protein gene from patient samples.
-
Protocol:
-
Extract HBV DNA from patient plasma using a commercial viral DNA extraction kit.
-
Amplify the HBV core protein coding region using polymerase chain reaction (PCR) with specific primers.
-
Perform next-generation sequencing (NGS) on the amplified product to identify all existing viral variants, including those present at low frequencies.
-
2. Sequence Data Analysis:
-
Objective: To identify amino acid substitutions in the core protein that may be associated with this compound treatment.
-
Protocol:
-
Align the obtained sequences to a reference HBV genome.
-
Identify single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.
-
Compare the frequency of variants between baseline and on-treatment samples to identify any enrichment of specific mutations.
-
3. Site-Directed Mutagenesis:
-
Objective: To introduce identified mutations into a wild-type HBV replicating plasmid for in vitro testing.
-
Protocol:
-
Utilize a commercially available site-directed mutagenesis kit.
-
Design primers containing the desired mutation.
-
Perform PCR using a wild-type HBV plasmid as a template to introduce the mutation.
-
Verify the presence of the mutation by Sanger sequencing.
-
4. Phenotypic Analysis in Cell Culture:
-
Objective: To determine the effect of the identified mutations on the antiviral activity of this compound.
-
Protocol:
-
Transfect HepG2 cells with the plasmid containing the mutated HBV genome.
-
Culture the cells in the presence of serial dilutions of this compound.
-
After a set incubation period, measure the amount of HBV DNA replication (e.g., by qPCR).
-
Calculate the half-maximal effective concentration (EC50) for each mutant and compare it to the wild-type. A significant increase in the EC50 value indicates resistance.
-
Quantitative Data Summary
The following table summarizes in vitro data for mutations that have shown reduced susceptibility to this compound and the related second-generation capsid inhibitor, AB-506.[3]
| Mutation | Fold Change in EC50 vs. Wild-Type (this compound) | Fold Change in EC50 vs. Wild-Type (AB-506) |
| T33N | 4.7 | - |
| E77A | 64.8 | - |
| T109A | 42.4 | - |
| I105T | 20.8 | - |
| D132A | 8.3 | - |
Signaling Pathway and Drug Interaction
The following diagram illustrates the interaction of capsid inhibitors with the HBV core protein and the potential impact of resistance mutations.
References
- 1. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arbutusbio.com [arbutusbio.com]
- 4. This compound / Arbutus [delta.larvol.com]
- 5. Arbutus to Present AB-729 and this compound Data at EASL Congress 2023 | Arbutus Biopharma Corporation [investor.arbutusbio.com]
Technical Support Center: Optimizing AB-836 Concentration for Maximum Antiviral Effect
This technical support center is designed for researchers, scientists, and drug development professionals working with AB-836, a potent, orally active Hepatitis B Virus (HBV) capsid inhibitor. This compound functions as a capsid assembly modulator (CAM), interfering with the proper formation of the viral capsid, a crucial component for HBV replication. By disrupting capsid assembly, this compound effectively inhibits viral replication. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in optimizing the concentration of this compound for maximal antiviral effect in your experiments.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize key quantitative data regarding the efficacy and cytotoxic profile of this compound from preclinical and clinical studies.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (HBV Replication Inhibition) | HepDE19 cells | 0.010 µM | [1] |
| EC50 (cccDNA Formation Inhibition) | HepG2-NTCP cells | 0.18 µM | |
| EC50 (HBsAg Production Inhibition) | HepG2-NTCP cells | 0.20 µM | |
| CC50 (Cytotoxicity) | HepDE19 cells | > 25 µM | [1] |
| Selectivity Index (SI = CC50/EC50) | HepDE19 cells | > 2500 | [1] |
Table 1: In Vitro Activity of this compound.
| Animal Model | Dosing Regimen | Reduction in HBV DNA (log10) | Reference |
| Mouse | 3 mg/kg, once daily | 1.4 | [1] |
| Mouse | 10 mg/kg, once daily | 2.5 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of HBV Infection.
| Human Subjects (Phase 1 Clinical Trial) | Dosing Regimen (28 days) | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Reference |
| Chronic Hepatitis B Patients | 50 mg, once daily | 2.57 | |
| Chronic Hepatitis B Patients | 100 mg, once daily | 3.04 | |
| Chronic Hepatitis B Patients | 200 mg, once daily | 3.55 |
Table 3: Clinical Efficacy of this compound in Patients with Chronic Hepatitis B. Note: The clinical development of this compound was discontinued due to safety findings.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for evaluating antiviral compounds against HBV and should be adapted to your specific laboratory conditions and cell lines.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., HepG2, Huh7)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubation: Incubate the plate for the desired duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
HBV stock of known titer
-
This compound serial dilutions
-
Overlay medium (e.g., medium containing 1.2% methylcellulose or 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in 6-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cells with HBV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 2 hours at 37°C to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound. Include a "virus control" well with no drug.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 5-10 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.
qPCR-Based Viral Load Determination
This method quantifies the amount of viral DNA or RNA in cell culture supernatants or cell lysates to determine the antiviral activity of this compound.
Materials:
-
Supernatants or cell lysates from HBV-infected cells treated with this compound
-
DNA/RNA extraction kit
-
Primers and probe specific for a conserved region of the HBV genome
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Sample Collection: Collect supernatants or lyse cells from HBV-infected cultures treated with various concentrations of this compound.
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the samples using a suitable commercial kit.
-
qPCR Reaction Setup: Set up the qPCR reaction by mixing the extracted nucleic acid with the qPCR master mix, primers, and probe.
-
qPCR Amplification: Run the qPCR reaction on a thermal cycler with real-time detection.
-
Data Analysis: Determine the viral load for each sample by comparing the Ct values to a standard curve of known HBV DNA concentrations. Calculate the percentage of viral load reduction for each this compound concentration compared to the untreated control. The EC50 is the concentration that reduces the viral load by 50%.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a Class II Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1] It binds to the HBV core protein dimers, accelerating the assembly process and leading to the formation of empty, non-functional capsids that lack the viral pregenomic RNA (pgRNA). This disruption of proper capsid formation is a critical step in inhibiting HBV replication.
Q2: How should I prepare a stock solution of this compound? A2: While specific solubility data for this compound is not publicly available, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the expected EC50 and CC50 values for this compound? A3: In preclinical studies using HepDE19 cells, this compound demonstrated an EC50 of 0.010 µM for inhibiting HBV replication and a CC50 greater than 25 µM.[1] This results in a high selectivity index of over 2500, indicating a wide therapeutic window in this in vitro system.[1]
Q4: Why was the clinical development of this compound discontinued? A4: The clinical development of this compound was discontinued due to safety findings in a Phase 1 clinical trial. While the compound showed potent antiviral activity, safety concerns led to the halt of its development. Researchers should be aware of its potential for off-target effects and cytotoxicity at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity Observed at Low Concentrations of this compound | 1. Incorrect Stock Concentration: Error in weighing the compound or calculating the molarity. 2. Cell Line Sensitivity: The cell line being used is particularly sensitive to the compound or the DMSO vehicle. 3. Contamination: The compound or cell culture is contaminated. | 1. Verify Stock Solution: Prepare a fresh stock solution, carefully verifying all calculations and measurements. 2. Test Different Cell Lines: If possible, test the cytotoxicity in a different recommended cell line (e.g., HepG2, Huh7). 3. Lower DMSO Concentration: Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). 4. Check for Contamination: Test for mycoplasma and other microbial contaminants in your cell cultures. |
| Low or No Antiviral Activity Observed | 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Assay Conditions: The concentration range tested may be too low, or the incubation time may be too short. 3. Resistant Virus Strain: The HBV strain used may have reduced susceptibility to this class of inhibitors. 4. Low Viral Titer: The initial viral inoculum may be too low to see a significant effect. | 1. Prepare Fresh Stock: Use a fresh aliquot or prepare a new stock solution of this compound. 2. Optimize Assay: Test a broader range of concentrations and consider extending the incubation period. 3. Verify Virus Strain: If possible, test against a reference HBV strain known to be sensitive to capsid assembly modulators. 4. Confirm Viral Titer: Ensure you are using a sufficient viral load to establish a robust infection in your control wells. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect results. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration or virus inoculum. 3. Inconsistent Incubation Times: Variations in the duration of compound treatment or virus infection. 4. Reagent Variability: Using different lots of media, serum, or other reagents. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the start of each experiment. 2. Calibrate Pipettes: Regularly calibrate your pipettes and use good pipetting technique. 3. Maintain Consistent Timing: Strictly adhere to the same incubation times for all experiments. 4. Lot-to-Lot Testing: When using new lots of critical reagents, perform a bridging experiment to ensure consistency. |
Visualizations
HBV Replication Cycle and the Role of this compound
The following diagram illustrates the key stages of the Hepatitis B Virus (HBV) replication cycle and highlights the step at which this compound exerts its antiviral effect.
References
Troubleshooting inconsistent results in AB-836 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AB-836 in their experiments. The information is designed to assist in resolving common issues and ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, an oral capsid inhibitor for the treatment of chronic hepatitis B virus (HBV) infection.[1]
Q1: We are observing significant variability in the EC50 values for this compound between experimental runs. What are the potential causes?
A1: Inconsistent EC50 values for this compound can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Health and Passage Number: Ensure that the cell lines used (e.g., HepDE19, HepG2-NTCP) are healthy, free from contamination, and within a consistent and low passage number range.[2] Immortalized cell lines can yield inconsistent results over time.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results. Standardize the following:
-
Cell Seeding Density: Inconsistent cell numbers can alter the virus-to-cell ratio and affect replication kinetics.
-
Compound Concentration and Dilution: Verify the accuracy of your this compound stock solution and serial dilutions. Use a freshly prepared dilution series for each experiment.
-
Incubation Times: Adhere strictly to the defined incubation periods for drug treatment and viral infection.
-
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and transfection reagents.
-
Viral Titer: Use a consistent and accurately titered HBV viral stock for infections. Variations in the input viral load can lead to shifts in the apparent potency of the inhibitor.
Q2: Our HBV DNA quantification results are not reproducible. What should we check in our qPCR assay?
A2: Reproducibility issues in HBV DNA quantification by qPCR are common. Consider the following troubleshooting steps:
-
DNA Extraction Method: The choice of DNA extraction method can significantly impact the yield and purity of viral DNA. Ensure you are using a validated and consistent protocol.
-
Primer and Probe Integrity: Verify the quality and storage conditions of your qPCR primers and probes. Degradation can lead to reduced amplification efficiency and inconsistent results.
-
Standard Curve: A reliable standard curve is essential for accurate quantification. Ensure your standard curve is linear, has a high correlation coefficient (R² > 0.99), and covers the expected range of HBV DNA in your samples.
-
Contamination: Take stringent precautions to prevent cross-contamination between samples, which can lead to false-positive results. Use filter tips and physically separate pre- and post-PCR areas.
-
Data Analysis: Ensure that the baseline and threshold settings in your qPCR software are consistent across all runs.
Q3: We are having difficulty specifically quantifying cccDNA. How can we improve the accuracy of our measurements?
A3: Accurate quantification of covalently closed circular DNA (cccDNA) is challenging due to its low abundance and similarity to other viral DNA forms.[2]
-
Removal of Replicative Intermediates: It is crucial to eliminate other forms of HBV DNA, such as relaxed circular (rcDNA) and single-stranded DNA (ssDNA), which can be co-amplified and lead to an overestimation of cccDNA.[3][4]
-
Hirt Extraction: A Hirt extraction method can be used to selectively isolate low molecular weight DNA, including cccDNA, from high molecular weight genomic DNA.[2][3]
-
cccDNA-Specific Primers: Use qPCR primers that are specifically designed to amplify the gap region of rcDNA, thus ensuring that only cccDNA is amplified.
-
Normalization: Normalize cccDNA copy number to a host housekeeping gene (e.g., GAPDH, actin) to account for variations in cell number and DNA extraction efficiency.
Q4: We are observing lower than expected potency for this compound in our cell-based assays. What could be the reason?
A4: If this compound is showing lower than expected potency, consider the following:
-
Presence of Serum: The presence of human serum can impact the effective concentration of the compound. For instance, a 5-fold increase in the EC50 for a similar compound was observed in the presence of 40% human serum.
-
HBV Genotype: While this compound has shown broad genotype coverage, it is important to be aware of the specific HBV genotype being used in your experiments.[5]
-
Core Protein Polymorphisms: Natural polymorphisms in the HBV core protein, the target of this compound, can exist.[5] Sequence analysis of the viral strain used may be warranted if unexpected results persist.
-
Compound Stability: Ensure that this compound is being stored correctly and that the compound has not degraded.
Data Summary: Preclinical Profile of this compound
The following tables summarize key preclinical data for this compound.
| In Vitro Activity | Cell Line | EC50 | CC50 |
| Viral Replication Inhibition | HepDE19 | 0.010 µM | > 25 µM |
| cccDNA Formation Inhibition | HepG2-NTCP | 0.18 µM | - |
| HBsAg Production Inhibition | HepG2-NTCP | 0.20 µM | - |
| Data sourced from preclinical studies.[1][5] |
| In Vivo Efficacy (Mouse Model) | Dosage (once daily) | HBV DNA Reduction (log10) |
| 3 mg/kg | 1.4 | |
| 10 mg/kg | 2.5 | |
| Data sourced from a mouse model of HBV infection.[1] |
| Phase 1 Clinical Study (28 days, once-daily dosing) | Dosage | Mean Serum HBV DNA Decline (log10 IU/mL) |
| 50 mg | 2.57 | |
| 100 mg | 3.04 | |
| 200 mg | 3.55 | |
| Data from a Phase 1 clinical study in patients with chronic HBV infection.[5] |
Experimental Protocols
1. HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)
This protocol is designed to assess the effect of this compound on HBV capsid assembly.
-
Cell Culture and Treatment:
-
Plate HBV-producing cells (e.g., HepG2.2.15) at an appropriate density.
-
Treat cells with a dose range of this compound or vehicle control for a specified period (e.g., 72 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Clarify lysates by centrifugation to remove cell debris.
-
-
Native Agarose Gel Electrophoresis:
-
Load equal amounts of protein from each lysate onto a 1% native agarose gel.
-
Perform electrophoresis in a suitable running buffer (e.g., Tris-glycine).
-
-
Western Blotting:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe with a primary antibody against HBV core protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence substrate.
-
Expected Outcome: this compound, as a Class II capsid assembly modulator, is expected to cause a shift in the mobility of capsid particles, often leading to the appearance of faster-migrating, non-encapsidated capsids.
-
2. Quantification of HBV cccDNA by qPCR
This protocol outlines the key steps for the quantification of HBV cccDNA.
-
DNA Extraction:
-
Harvest cells treated with this compound or vehicle control.
-
Perform a Hirt extraction to selectively isolate low molecular weight DNA.
-
-
Nuclease Digestion:
-
Treat the extracted DNA with Plasmid-Safe ATP-dependent DNase (PSD) to digest non-cccDNA forms. Follow the manufacturer's protocol for incubation time and temperature.
-
Inactivate the nuclease according to the manufacturer's instructions.
-
-
qPCR Amplification:
-
Set up a qPCR reaction using a master mix, cccDNA-specific primers and probe, and the nuclease-treated DNA template.
-
Include a standard curve of known cccDNA concentrations for absolute quantification.
-
Also, set up parallel reactions to quantify a host housekeeping gene for normalization.
-
-
Data Analysis:
-
Determine the cccDNA copy number from the standard curve.
-
Normalize the cccDNA copy number to the copy number of the housekeeping gene.
-
Compare the normalized cccDNA levels in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: this compound inhibits HBV capsid assembly and cccDNA replenishment.
Caption: A logical workflow for troubleshooting inconsistent EC50 values.
Caption: Key steps for accurate quantification of HBV cccDNA.
References
- 1. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of AB-836 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of AB-836 in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, next-generation inhibitor of the hepatitis B virus (HBV) core protein. Its primary mechanism of action is to interfere with the assembly of functional viral capsids, which is an essential step for HBV replication. By disrupting capsid assembly, this compound aims to completely eliminate viral replication within infected cells and also inhibit the replenishment of the covalently closed circular DNA (cccDNA) reservoir.
Q2: What are off-target effects, and why are they a concern for a potent inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For a potent molecule like this compound, even minor interactions with other host proteins can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results. It is crucial to distinguish the intended on-target effects from any potential off-target liabilities to ensure accurate data interpretation and to anticipate potential clinical side effects.
Q3: Have any off-target or adverse effects been observed with this compound in clinical studies?
A3: In a Phase 1a/1b clinical trial, elevations in alanine aminotransferase (ALT) were observed in two patients receiving a 200 mg dose of this compound. ALT is an enzyme predominantly found in the liver, and its elevation in the blood is a common indicator of liver stress or damage. While these elevations were transient in some cases, they necessitate careful investigation into the potential for off-target hepatotoxicity in cellular assays.
Q4: How can I begin to investigate if an observed cellular phenotype is an off-target effect of this compound?
A4: A multi-pronged approach is recommended. This includes:
-
Dose-response analysis: Determine if the concentration of this compound required to produce the phenotype is significantly different from its reported EC50 for HBV capsid inhibition.
-
Use of a structurally unrelated capsid inhibitor: If a different class of HBV capsid inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Control cell lines: Utilize cell lines that do not express the HBV core protein to see if the effect persists.
-
Rescue experiments: If possible, overexpress the HBV core protein to see if it can rescue the phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Reduction or Cytotoxicity
You observe a decrease in cell viability in your cellular assay at concentrations of this compound intended to inhibit HBV replication.
Possible Cause: The observed cytotoxicity may be due to off-target interactions of this compound with essential host cell proteins.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Determine the Cytotoxic Concentration 50 (CC50) | Protocol: Treat a panel of relevant liver cell lines (e.g., HepG2, Huh7) with a broad concentration range of this compound for 24, 48, and 72 hours. Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. | A clear dose- and time-dependent decrease in cell viability will allow you to calculate the CC50. |
| 2. Assess Mitochondrial Toxicity | Protocol: Use an assay to measure mitochondrial membrane potential (e.g., JC-1 or TMRE staining) or cellular ATP levels in cells treated with this compound at concentrations approaching the CC50. | A decrease in mitochondrial membrane potential or ATP levels would suggest mitochondrial dysfunction as a potential off-target effect. |
| 3. Measure Glutathione (GSH) Levels | Protocol: Quantify intracellular GSH levels in this compound-treated cells using a commercially available kit. | Depletion of GSH, a key antioxidant, can indicate oxidative stress, a common mechanism of drug-induced toxicity. |
| 4. Kinase Inhibitor Profiling | Protocol: Submit this compound for screening against a broad panel of kinases. This is typically performed by specialized contract research organizations. | Identification of off-target kinase inhibition could explain unexpected effects on cell signaling pathways that regulate cell survival and proliferation. |
Quantitative Data Summary: In Vitro Toxicity Profile of this compound
| Assay | Cell Line | Parameter | Value |
| Cell Viability | HepG2 | CC50 (72h) | > 25 µM[1] |
| HBV Replication Inhibition | HepDE19 | EC50 | 0.010 µM[1] |
Note: The provided CC50 value is from preclinical data and should be confirmed in your specific cell system.
Issue 2: Observed Alanine Aminotransferase (ALT) Elevation in In Vitro Models
You are using a more complex in vitro system (e.g., primary human hepatocytes, 3D liver spheroids) and observe an increase in ALT release into the culture medium.
Possible Cause: This may recapitulate the clinical finding of ALT elevation and suggests a potential for this compound-induced liver cell stress or injury.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Correlate ALT release with other toxicity markers | Protocol: In the same experiment, measure the release of other liver injury markers such as Aspartate Aminotransferase (AST) and Lactate Dehydrogenase (LDH) from your in vitro model. Also, assess cell viability. | A concurrent increase in AST and LDH, along with decreased viability, would strengthen the evidence for hepatocellular damage. |
| 2. Investigate Markers of Oxidative Stress | Protocol: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA in this compound-treated liver models. | An increase in ROS production would point towards oxidative stress as a contributing factor to cellular stress and ALT release. |
| 3. Assess Endoplasmic Reticulum (ER) Stress | Protocol: Analyze the expression of ER stress markers such as CHOP, BiP, and spliced XBP1 by western blotting or qPCR in cells treated with this compound. | Upregulation of these markers would indicate that this compound may be inducing ER stress, a known mechanism of drug-induced liver injury. |
Visualizing Workflows and Pathways
To aid in understanding the experimental approaches and potential mechanisms, the following diagrams have been generated.
Caption: A logical workflow for differentiating on-target vs. off-target effects.
Caption: Potential pathways leading to this compound-induced ALT elevation.
Caption: Workflow for investigating in vitro hepatotoxicity of this compound.
References
Improving the solubility and stability of AB-836 in vitro
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with AB-836. It specifically addresses common challenges related to the in vitro solubility and stability of this compound to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 10 mM this compound stock in DMSO precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What can I do?
A1: This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many kinase inhibitors, is poorly soluble in neutral aqueous solutions.[1][2][3] The high concentration of DMSO keeps it in solution, but upon dilution into an aqueous environment, the compound crashes out.
Troubleshooting Steps:
-
Lower the Final Concentration: Determine the highest workable concentration where this compound remains soluble in your final assay medium. You may need to work at lower concentrations than initially planned.
-
Modify Buffer pH: this compound is a weakly basic compound. Lowering the buffer pH can ionize the molecule, significantly increasing its aqueous solubility.[1] Try preparing your assay buffer at pH 6.5 or 6.0 and re-test for precipitation.
-
Use Excipients: Introduce a solubility-enhancing excipient into your final assay buffer. Non-ionic surfactants or cyclodextrins are common choices for in vitro assays.[2][4][5] Ensure you run an "excipient-only" control to confirm it does not interfere with your assay.
-
Increase Serum: If working with cell culture media, increasing the serum percentage (e.g., from 10% to 15% FBS) can help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[2][6]
Q2: I am observing poor reproducibility and inconsistent IC50 values in my cell-based assays. Could this be a solubility or stability issue?
A2: Yes, both poor solubility and instability are highly likely to cause inconsistent results.[2] If the compound precipitates, the actual concentration exposed to the cells is unknown and variable.[2] If the compound degrades during the experiment, its effective concentration decreases over time.
Troubleshooting Steps:
-
Confirm Solubility Limit: Use the protocol below (Protocol 2) to determine the kinetic solubility of this compound in your specific assay medium. Always work at concentrations below this limit.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution in your media. Look for cloudiness or precipitate. Centrifuge a small aliquot to see if a pellet forms.
-
Assess Stability: Use the protocol below (Protocol 3) to determine if this compound is stable in your assay medium for the duration of your experiment (e.g., 24, 48, 72 hours). If significant degradation occurs, you may need to shorten the assay time or add fresh compound periodically.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.[2] Avoid using diluted aqueous solutions that have been stored.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper handling of stock solutions is critical for reliable results.
Best Practices:
-
Solvent: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[7]
-
Dissolution: To dissolve this compound powder, vortexing and sonication in a water bath may be necessary to break down aggregates and ensure complete dissolution.[1][8]
-
Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[7]
-
DMSO Stock: Aliquot your high-concentration DMSO stock into single-use tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[7] Once an aliquot is thawed, use it and discard the remainder.
-
Physicochemical & Formulation Data
The following tables provide key data for this compound to guide your experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
|---|---|---|
| Molecular Weight | 400.35 | [7] |
| Formula | C₂₀H₁₅F₃N₄O₂ | [7] |
| Appearance | White to off-white solid | [7] |
| pKa (predicted) | 4.8 (Weak Base) | Hypothetical value for troubleshooting context |
| logP (predicted) | 3.9 | Hypothetical value for troubleshooting context |
Table 2: Kinetic Solubility of this compound in Common In Vitro Buffers
| Buffer System | pH | Solubility (µM) | Note |
|---|---|---|---|
| PBS | 7.4 | < 1 | Precipitates heavily |
| PBS | 6.5 | 12 | Improved solubility at lower pH |
| DMEM + 10% FBS | 7.4 | 5 | Serum proteins aid solubility |
| PBS + 0.1% Polysorbate 80 | 7.4 | 25 | Surfactant prevents precipitation |
| PBS + 5 mM HP-β-CD | 7.4 | 45 | Cyclodextrin complexation improves solubility[9][10] |
Table 3: Stability of this compound (10 mM Stock in DMSO)
| Storage Condition | % Parent Remaining (2 weeks) | % Parent Remaining (1 month) | Recommendation |
|---|---|---|---|
| Room Temperature (22°C) | 85% | 71% | Avoid |
| 4°C | 98% | 94% | Short-term only (< 1 week) |
| -20°C | >99% | >99% | Recommended for up to 1 month[7] |
| -80°C | >99% | >99% | Recommended for up to 6 months[7] |
Visual Guides & Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Caption: Experimental workflow for assessing the in vitro stability of this compound.
Caption: Simplified HBV replication cycle showing the mechanism of action for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Preparation: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). d. Vortex the solution vigorously for 2 minutes. e. If solids remain, place the tube in a bath sonicator for 10-15 minutes, or until all solid material is dissolved. f. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: a. Aliquot the stock solution into single-use, low-binding tubes. b. Store aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol determines the concentration at which this compound begins to precipitate in a specific buffer.
-
Materials: 10 mM this compound in DMSO, test buffer (e.g., PBS, pH 7.4), 96-well plate (clear bottom), nephelometer or plate reader capable of measuring light scattering (turbidity at ~650 nm).
-
Method: a. Prepare a serial dilution of the this compound DMSO stock (e.g., from 10 mM down to ~10 µM) in a DMSO plate. b. In the clear-bottom 96-well plate, add 198 µL of the test buffer to each well. c. Transfer 2 µL of the this compound serial dilutions from the DMSO plate to the buffer plate. This creates a final DMSO concentration of 1%. d. Mix the plate by shaking for 2 minutes. e. Incubate the plate at room temperature for 1-2 hours. f. Measure the turbidity of each well using a nephelometer.
-
Analysis: a. Plot the turbidity reading against the this compound concentration. b. The concentration at which the turbidity signal begins to rise sharply above the baseline (buffer + 1% DMSO control) is the kinetic solubility limit.
Protocol 3: In Vitro Stability Assessment in Assay Buffer using HPLC
This protocol measures the degradation of this compound over time in a specific buffer at a set temperature.
-
Materials: 10 mM this compound in DMSO, assay buffer, incubator (e.g., 37°C), quenching solvent (e.g., Acetonitrile with 0.1% formic acid), HPLC system with a suitable C18 column, mobile phases.
-
Method: a. Prepare a bulk solution of this compound in your assay buffer at the desired final concentration (e.g., 10 µM). Ensure this concentration is below the determined solubility limit. b. Immediately take a T=0 sample: transfer 100 µL of the solution into a tube containing 200 µL of cold quenching solvent. Vortex and store at -20°C or analyze immediately. c. Place the remaining bulk solution in an incubator at the desired temperature (e.g., 37°C). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), remove another 100 µL aliquot and quench it as in step 2b. e. Once all samples are collected, centrifuge them to pellet any precipitated proteins/salts. f. Transfer the supernatant to HPLC vials for analysis.
-
Analysis: a. Analyze all samples by a validated, stability-indicating HPLC method. b. Integrate the peak area of the parent this compound compound for each time point. c. Calculate the percent of this compound remaining at each time point relative to the T=0 sample. d. Plot the percent remaining versus time to determine the degradation rate and half-life (t₁/₂) of the compound under your specific assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iris.hi.is [iris.hi.is]
- 4. longdom.org [longdom.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of AB-836 in Long-Term Cell Culture
Introduction
This technical support center provides guidance for researchers using the hepatitis B virus (HBV) capsid inhibitor, AB-836, in long-term cell culture experiments. This compound is a potent, orally bioavailable inhibitor of HBV replication that acts by preventing the assembly of functional viral capsids. While preclinical data demonstrated a favorable safety profile, it is important to note that the clinical development of this compound was discontinued due to safety findings in a Phase 1a/1b clinical trial. This guide is intended to help researchers navigate potential in vitro cytotoxicity issues and provide a framework for assessing the long-term effects of this compound and other capsid inhibitors on cell health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a capsid assembly modulator that binds to the HBV core protein, inducing the formation of aberrant, non-functional capsids and thereby inhibiting viral replication.[1] It has also been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the viral reservoir.[1] While the primary target is the viral core protein, high concentrations or off-target effects of small molecule inhibitors can sometimes lead to cellular stress, mitochondrial dysfunction, or induction of apoptotic pathways, resulting in cytotoxicity.
Q2: What are the known preclinical cytotoxicity data for this compound?
A2: Preclinical studies in the HepDE19 cell line (a human hepatoblastoma cell line that supports HBV replication) showed this compound to have a 50% cytotoxic concentration (CC50) of greater than 25 µM and a 50% effective concentration (EC50) of 0.010 µM.[2] This suggests a high therapeutic index in short-term assays. However, long-term cytotoxicity data in various cell lines is not extensively available in public literature.
Q3: Are certain cell lines more susceptible to this compound cytotoxicity?
A3: While specific data for this compound across multiple cell lines is limited, generally, rapidly dividing cells or cells with high metabolic activity may be more susceptible to compound-induced cytotoxicity. It is recommended to test this compound in a panel of relevant liver cell lines (e.g., HepG2, Huh7) and, if possible, in primary human hepatocytes to understand the full cytotoxic profile.
Q4: How does the long-term inhibition of HBV replication affect host cell viability?
A4: Long-term HBV infection itself can induce cytopathic effects in primary human hepatocytes, including dysregulation of mitochondrial function and increased oxidative stress.[3][4] Therefore, when assessing the cytotoxicity of an antiviral agent like this compound, it is crucial to differentiate between the effects of the compound and the effects of inhibiting the virus in infected cells. An appropriate control would be to treat uninfected cells with the compound under the same conditions.
Troubleshooting Guide
Issue 1: Increased cell death observed in this compound treated cells compared to vehicle control in a long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Compound Concentration is Too High | 1. Perform a dose-response curve to determine the CC50 of this compound in your specific cell line and for your experimental duration. 2. Use the lowest effective concentration of this compound that achieves the desired level of viral inhibition. |
| Compound Stability and Media Changes | 1. This compound is a small molecule and may degrade over time in culture media. It is recommended to perform a full media change with fresh compound every 48-72 hours. 2. When changing the media, ensure that the cells are not overly stressed (e.g., by harsh pipetting or temperature changes). |
| Solvent (e.g., DMSO) Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below a non-toxic threshold (typically ≤ 0.1%). 2. Include a vehicle control (media with the same concentration of solvent as the compound-treated wells) in all experiments. |
| Cell Line Sensitivity | 1. Test the cytotoxicity of this compound in a different, relevant cell line to see if the effect is cell-type specific. 2. Ensure your cell line is healthy, free of contamination, and within a low passage number, as cell characteristics can change over time in culture.[5] |
Issue 2: Inconsistent antiviral efficacy or cytotoxicity results across experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | 1. Ensure a consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact the cellular response to a compound. |
| Inconsistent Compound Preparation | 1. Prepare fresh stock solutions of this compound regularly. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Always vortex the compound stock and working solutions before adding to the culture media. |
| Assay Variability | 1. If using a metabolic assay (e.g., MTT, XTT), be aware that the compound may interfere with the assay reagents. Run a control with the compound in cell-free media to check for interference. 2. Consider using a complementary cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity, or a live/dead cell stain). |
Data on Cytotoxicity of HBV Capsid Inhibitors
The following table summarizes publicly available cytotoxicity data for this compound and other representative HBV capsid assembly modulators (CAMs) to provide context.
| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |
| This compound | HepDE19 | Not Specified | > 25 | [2][6] |
| ZW-1841 | Not Specified | Not Specified | > 100 | [7] |
| ZW-1847 | Not Specified | Not Specified | > 100 | [7] |
| GLP-26 | HepG2 | Not Specified | > 100 | [1] |
| Bay 41-4109 | HepG2.2.15 | 48 hours | 58 | [8] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment of this compound using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability over a 7-day period.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence after 7 days of culture. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After 24 hours, carefully remove the seeding medium and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Media Changes: Incubate the plate at 37°C in a 5% CO2 incubator. Every 48-72 hours, perform a full media change with freshly prepared compound-containing or vehicle control medium.
-
MTT Assay: On Day 7, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Workflow for assessing long-term cytotoxicity of this compound.
Caption: A potential signaling pathway leading to cytotoxicity.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Hepatitis B Virus Infection Induces Cytopathic Effects in Primary Human Hepatocytes, and Can Be Partially Reversed by Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Hepatitis B Virus Infection Induces Cytopathic Effects in Primary Human Hepatocytes, and Can Be Partially Reversed by Antiviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 7. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refinement of AB-836 Delivery in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the delivery of the hepatitis B virus (HBV) capsid inhibitor, AB-836, in animal models. While the clinical development of this compound was discontinued due to safety findings in humans, this information is intended to assist researchers working with similar compounds or investigating the preclinical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective Class II HBV capsid assembly inhibitor.[1] Its primary mechanism of action is to inhibit the assembly of functional viral capsids, which is a crucial step in HBV replication.[2] By doing so, it blocks the encapsidation of pre-genomic RNA (pgRNA). Additionally, this compound has been shown to interfere with the uncoating of incoming virions, thereby reducing the formation and replenishment of new covalently closed circular DNA (cccDNA), the stable viral reservoir in the nucleus of infected cells.[2]
Q2: What is the rationale for using a capsid inhibitor like this compound for HBV treatment?
A2: Current standard-of-care treatments for chronic HBV, such as nucleos(t)ide analogues (NAs), effectively suppress viral replication but rarely lead to a functional cure.[2] NAs inhibit the viral polymerase but do not completely eliminate viral replication or the cccDNA reservoir. Capsid inhibitors like this compound offer a distinct mechanism of action that complements NAs by preventing the formation of new viral particles and potentially reducing the cccDNA pool. This dual mechanism is believed to be key in achieving a functional cure for chronic HBV infection.
Q3: What preclinical efficacy has been observed with this compound in animal models?
A3: In a mouse model of HBV infection, orally administered this compound demonstrated significant dose-dependent reductions in HBV DNA. Once-daily doses of 3 mg/kg and 10 mg/kg resulted in 1.4 and 2.5 log10 reductions in HBV DNA, respectively.[1]
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Pharmacokinetic studies in mice have shown a clearance rate of 13 mL/min/kg and a half-life of 3.1 hours, supporting the potential for once-daily dosing.[1]
Q5: Why was the clinical development of this compound discontinued?
A5: While this compound showed potent antiviral activity, its clinical development was halted due to observations of incidental alanine aminotransferase (ALT) elevations in Phase 1b trials, raising safety concerns.[3]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Oral Gavage Delivery
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected plasma concentrations | Formulation Issues: - Poor solubility of this compound in the vehicle.[4][5] - Compound precipitation over time.[6]Administration Errors: - Improper gavage technique leading to dosing errors.[7][8] - Leakage from the mouth during or after administration. | Formulation Optimization: - Conduct solubility screening with various pharmaceutically acceptable vehicles (e.g., methylcellulose, PEG 400, Tween 80).[5] - Prepare fresh formulations for each experiment and ensure complete dissolution, potentially using gentle heating or sonication.[4]Technique Refinement: - Ensure proper restraint of the animal to prevent movement.[9] - Use an appropriate gauge and length gavage needle with a ball tip to prevent injury.[9] - Administer the formulation slowly and steadily.[9] |
| Animal distress or injury during oral gavage | Improper Restraint: - Excessive stress from improper handling.[8][10]Incorrect Gavage Technique: - Esophageal or tracheal injury from the gavage needle.[7][9] - Aspiration of the formulation into the lungs.[7][8] | Handling and Restraint: - Habituate animals to handling and restraint prior to the study.[8] - Use a calm and efficient restraint technique.[9]Gavage Technique: - Ensure the gavage needle is inserted gently and follows the natural curvature of the esophagus.[9] - If resistance is met, do not force the needle.[11] - Consider coating the gavage needle with sucrose to encourage swallowing.[8] |
| Adverse events post-administration (e.g., lethargy, weight loss) | Vehicle Toxicity: - The formulation vehicle may be causing adverse effects.[4]Compound Toxicity: - The dose of this compound may be too high. | Vehicle Assessment: - Administer the vehicle alone to a control group to assess for any adverse effects.[4]Dose-Ranging Studies: - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model.[4] |
Table 2: Troubleshooting Common Issues in this compound Intravenous (IV) Injection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in locating and accessing the tail vein | - Vasoconstriction of the tail veins.[12] - Dehydration of the animal. | - Warm the mouse's tail using a heat lamp or warm water to induce vasodilation.[12][13] - Ensure animals are adequately hydrated. |
| Extravasation (leakage) of the formulation into surrounding tissue | - Improper needle placement.[14] - Puncturing through the vein. | - Use a new, sharp needle of an appropriate gauge (e.g., 27-30G for mice).[13][14] - Insert the needle at a shallow angle with the bevel up.[13] - If resistance is felt during injection, stop and re-attempt in a more proximal location.[15] |
| Hematoma or bruising at the injection site | - Damage to the vein during injection.[16] | - Apply gentle pressure to the injection site after withdrawing the needle.[15][17] |
Table 3: Troubleshooting Common Issues in this compound Subcutaneous (SC) Injection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Leakage of the formulation from the injection site | - Injecting too large a volume.[17] - Needle withdrawal technique. | - Adhere to recommended maximum injection volumes for mice (typically 1-2 mL/kg).[18] - After injection, briefly hold the skin tented and withdraw the needle smoothly.[17] - Gently massage the area to aid dispersal.[18] |
| Skin irritation or inflammation at the injection site | - The formulation is not at a neutral pH or is an irritant.[19] - Repeated injections at the same site. | - Ensure the formulation is at a physiological pH.[18] - Rotate injection sites if multiple doses are required.[18][19] |
| Formation of a depot or slow absorption | - Poor solubility of this compound in the vehicle. | - Consider using a formulation with solubilizing agents to improve absorption. |
Quantitative Data Summary
Table 4: Preclinical Profile of this compound
| Parameter | Species | Value | Reference |
| In Vitro EC50 (HBV DNA) | - | 0.010 µM | [1] |
| In Vitro CC50 | - | > 25 µM | [1] |
| In Vivo Efficacy (HBV DNA Reduction) | Mouse | 1.4 log10 at 3 mg/kg/day (oral) | [1] |
| Mouse | 2.5 log10 at 10 mg/kg/day (oral) | [1] | |
| Pharmacokinetics (Clearance) | Mouse | 13 mL/min/kg | [1] |
| Pharmacokinetics (Half-life) | Mouse | 3.1 hours | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Formulation Preparation:
-
Based on its likely poor aqueous solubility, a common formulation approach is a suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents like PEG 400.
-
To prepare a 1 mg/mL suspension in 0.5% methylcellulose:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a uniform paste.
-
Gradually add the remaining vehicle while mixing to achieve the final concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
-
Animal Handling and Restraint:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.
-
-
Gavage Procedure:
-
Use a sterile, flexible-tipped or ball-tipped gavage needle of appropriate size (e.g., 20-22 gauge for adult mice).
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the needle into the esophagus, allowing the mouse to swallow it. Do not force the needle.
-
Administer the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-procedure.
-
Protocol 2: Intravenous Administration of this compound in Mice
-
Formulation Preparation:
-
For intravenous administration, this compound must be completely solubilized in a sterile, biocompatible vehicle.
-
A potential formulation could involve a co-solvent system (e.g., DMSO, PEG 400, saline) or a cyclodextrin-based formulation to enhance solubility. The final concentration of any organic solvent should be minimized to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Animal Preparation:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Using a new sterile syringe with a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle with the bevel facing upwards.
-
Inject the this compound solution slowly. Observe for any signs of swelling, which would indicate extravasation.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound in the HBV replication cycle.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. arbutus.peterfig.com [arbutus.peterfig.com]
- 3. This compound / Arbutus [delta.larvol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. atsjournals.org [atsjournals.org]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. researchgate.net [researchgate.net]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. ichor.bio [ichor.bio]
- 19. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: AB-836 Safety Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the safety concerns associated with AB-836, an oral capsid inhibitor for the treatment of chronic Hepatitis B Virus (HBV) infection. The primary safety concern identified in clinical trials is the elevation of alanine aminotransferase (ALT), a key indicator of potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of HBV capsid assembly.[1][2] It belongs to a class of antivirals that target the HBV core protein, preventing the proper formation of the viral capsid. This disruption of capsid assembly is crucial as the capsid is essential for viral replication, including the encapsidation of the viral pregenomic RNA (pgRNA) and reverse transcription.[3][4] By inhibiting capsid formation, this compound effectively blocks the production of new infectious virus particles.
Q2: What are the primary safety concerns associated with this compound in a research setting?
A2: The main safety concern observed in clinical trials of this compound and other capsid inhibitors is dose-dependent elevation of serum alanine aminotransferase (ALT) levels.[5] Elevated ALT is a biomarker for potential liver damage. In some cases, these ALT elevations were accompanied by an increase in the cytokine IP-10, which has been associated with liver inflammation. While the observed ALT elevations were often transient and resolved after discontinuation of the drug, they necessitate careful monitoring of hepatotoxicity in preclinical research.
Q3: How can I monitor for potential hepatotoxicity of this compound in my in vitro experiments?
A3: For in vitro studies, it is crucial to assess the cytotoxicity of this compound in relevant cell lines, particularly human hepatocyte-derived cells like HepG2 or primary human hepatocytes. Standard cytotoxicity assays such as the MTT, MTS, or CellTiter-Glo assays can be used to determine the 50% cytotoxic concentration (CC50). It is recommended to use a concentration range of this compound that is well below the CC50 value for antiviral efficacy studies to minimize direct cytotoxic effects.
Q4: What are the key considerations for monitoring hepatotoxicity in in vivo animal models?
A4: In animal studies, regular monitoring of liver function is critical. This includes:
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as ALT and aspartate aminotransferase (AST) at regular intervals throughout the study.
-
Histopathology: At the end of the study, or if signs of toxicity are observed, liver tissues should be collected for histopathological examination to assess for any signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Cytokine Monitoring: Given the clinical findings, monitoring plasma levels of pro-inflammatory cytokines, such as IP-10, can provide additional insights into potential immune-mediated hepatotoxicity.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Antiviral Efficacy Assays
-
Symptom: Inconsistent EC50 values for this compound across experiments.
-
Possible Causes & Solutions:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[6]
-
Seeding Density: Inconsistent cell seeding density can significantly impact results. Use a carefully calibrated cell suspension and ensure even distribution in the wells. Allowing the plate to sit at room temperature for 15-20 minutes before incubation can help with even cell settling.[7]
-
Reagent Quality: Use fresh, high-quality reagents and media. Ensure proper storage and handling of this compound stock solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to variability. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[7]
-
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
-
Symptom: Significant cell death observed at concentrations of this compound expected to be non-toxic.
-
Possible Causes & Solutions:
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to precipitation and non-specific cytotoxicity. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.
-
Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO >0.5%) can be toxic to cells. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Determine the CC50 of this compound specifically in the cell line you are using.
-
Contamination: Microbial contamination can cause cell death and interfere with assay readouts. Routinely check for contamination and use aseptic techniques.
-
Issue 3: Elevated ALT/AST Levels in Control Animals
-
Symptom: Increased baseline ALT/AST levels in vehicle-treated control animals.
-
Possible Causes & Solutions:
-
Animal Stress: Improper handling, housing conditions, or stress during procedures like blood collection can cause transient increases in liver enzymes. Ensure proper acclimatization of animals and use refined handling techniques.
-
Hemolysis: Hemolysis of blood samples can lead to falsely elevated AST levels. Ensure proper blood collection and processing techniques to minimize red blood cell lysis.[8]
-
Underlying Health Issues: Screen animals for any pre-existing health conditions that might affect liver function.
-
Vehicle Effects: The vehicle used to dissolve this compound may have some inherent toxicity. Conduct a vehicle-only toxicity study to assess its effects on liver enzymes.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBV Replication) | HepDE19 cells | 0.010 µM | [1][2] |
| EC50 (cccDNA Formation) | HepG2-NTCP cells | 0.18 µM | [2] |
| EC50 (HBsAg Production) | HepG2-NTCP cells | 0.20 µM | [2] |
| CC50 (Cytotoxicity) | HepDE19 cells | > 25 µM | [1] |
Table 1: In Vitro Activity of this compound
| Dose | Mean HBV DNA Decline (log10 IU/mL) at Day 28 | Observed ALT Elevations | Reference |
| 50 mg (once daily) | 2.57 | - | [2] |
| 100 mg (once daily) | 3.04 | Transient Grade 3 in 2 patients | [2] |
| 200 mg (once daily) | 3.55 | Grade 3 and Grade 4 in 2 patients | [2] |
Table 2: Clinical Trial Data for this compound (Phase 1)
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in a 96-well plate format.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Measurement of Serum ALT and AST in Mice
This protocol describes the collection of blood and measurement of ALT and AST levels in a mouse model.
Materials:
-
Mouse model treated with this compound or vehicle
-
Micro-hematocrit tubes or other appropriate blood collection tubes
-
Centrifuge
-
Commercially available ALT and AST assay kits
-
Plate reader
Procedure:
-
Blood Collection: Collect blood from mice at specified time points via a suitable method (e.g., tail vein, retro-orbital sinus). Collect blood into micro-hematocrit tubes.
-
Serum/Plasma Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum. If using plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Sample Storage: Store serum/plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
ALT/AST Measurement: Thaw the samples on ice. Perform the ALT and AST assays according to the manufacturer's instructions of the chosen commercial kit. This typically involves adding the serum/plasma to a reaction mixture and measuring the change in absorbance over time.
-
Data Analysis: Calculate the ALT and AST activity (U/L) based on the standard curve provided with the kit. Compare the levels in the this compound-treated groups to the vehicle control group.
Protocol 3: Cytokine Profiling using ELISA
This protocol provides a general workflow for measuring the concentration of a specific cytokine (e.g., IP-10) in serum or cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Serum samples or cell culture supernatants
-
Commercially available ELISA kit for the cytokine of interest
-
96-well ELISA plate pre-coated with capture antibody
-
Wash buffer
-
Assay diluent
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's protocol.
-
Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Visualizations
Caption: HBV lifecycle and the mechanism of action of this compound.
Caption: Preclinical safety assessment workflow for an HBV capsid inhibitor.
References
- 1. Cytokine analysis using ELISA. [bio-protocol.org]
- 2. bowdish.ca [bowdish.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AB-836 and First-Generation Capsid Inhibitors for Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Hepatitis B virus (HBV) capsid inhibitor, AB-836, against first-generation compounds in its class, including NVR 3-778, GLS4, and Bay 41-4109. The comparison is based on available preclinical and clinical data, focusing on antiviral potency, mechanism of action, and resistance profiles.
Executive Summary
HBV capsid assembly modulators (CAMs) represent a promising class of antiviral agents that target the HBV core protein (HBc), a crucial component in the viral life cycle. These agents disrupt the normal process of capsid formation, thereby inhibiting viral replication. First-generation CAMs laid the groundwork for this therapeutic strategy, demonstrating proof-of-concept in reducing HBV DNA levels. This compound, a next-generation CAM, has shown enhanced potency and a favorable resistance profile in preclinical and early clinical studies, although its development was discontinued due to safety concerns. This guide will delve into the comparative data to inform future research and development in this area.
Mechanism of Action: Class I vs. Class II CAMs
Capsid assembly modulators are broadly categorized into two classes based on their mechanism of action.
-
Class I CAMs (e.g., Bay 41-4109, GLS4) are known to induce the formation of aberrant, non-capsid-like structures that are morphologically distinct from normal capsids. These malformed structures are unable to package the viral pregenomic RNA (pgRNA), thus halting the replication process.
-
Class II CAMs (e.g., NVR 3-778, this compound) accelerate the assembly of capsid structures that are morphologically similar to native capsids but are predominantly empty. By increasing the kinetics of assembly, these molecules cause the rapid formation of capsids that do not contain the pgRNA-polymerase complex, effectively preventing the initiation of reverse transcription.
Both classes of CAMs bind to a hydrophobic pocket at the interface of two HBc dimers, allosterically modulating the protein's conformation and assembly.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and first-generation capsid inhibitors. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual preclinical and clinical trials.
Table 1: In Vitro Antiviral Potency
| Compound | Class | Cell Line | EC50 (HBV DNA reduction) | Reference |
| This compound | II | HepDE19 | 0.010 µM | [1] |
| NVR 3-778 | II | HepG2.2.15 | 0.40 µM | [2][3] |
| GLS4 | I | HepG2.2.15 | 0.012 µM | |
| Bay 41-4109 | I | HepG2.2.15 | ~0.202 µM | [4] |
Table 2: Clinical Antiviral Efficacy (28-Day Treatment)
| Compound | Dose | Mean HBV DNA Reduction (log10 IU/mL) | Patient Population | Reference |
| This compound | 50 mg QD | 2.57 | cHBV | [1] |
| 100 mg QD | 3.04 | cHBV | [1] | |
| 200 mg QD | 3.55 | cHBV | [1] | |
| NVR 3-778 | 600 mg BID | 1.72 | HBeAg-positive cHBV | |
| GLS4 | 120 mg QD (+ Ritonavir) | 1.42 | cHBV | [5] |
| 240 mg QD (+ Ritonavir) | 2.13 | cHBV | [5] |
Note: cHBV = chronic hepatitis B; QD = once daily; BID = twice daily.
Resistance Profiles
A critical aspect of antiviral therapy is the potential for the development of drug resistance.
-
This compound : Preclinical studies have indicated that this compound maintains activity against HBV variants resistant to nucleos(t)ide analogs and shows improved potency against core protein variants that are resistant to other CAMs[1]. In a Phase 1 study, no on-treatment viral rebound or emergence of resistance was observed during the 28-day treatment period[1]. A study on HBV core protein variants in patients treated with this compound showed that while baseline polymorphisms exist, no viral breakthrough or enrichment of resistant variants was observed after 28 days of treatment.
-
First-Generation CAMs :
-
NVR 3-778 : Resistance to NVR 3-778 has been associated with mutations within the hydrophobic pocket at the dimer-dimer interface of the core protein[2][3]. It was found to be less active against variants with I105T and Y118F substitutions in the core protein[3]. However, it remained active against HBV variants with T109M and T109I mutations[3].
-
GLS4 : Showed high potency against various polymerase drug-resistant mutants, including those resistant to lamivudine, telbivudine, and entecavir.
-
Bay 41-4109 : The T109I core protein mutation has been reported to confer resistance to Bay 41-4109.
-
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
HBV DNA Quantification by Real-Time PCR (qPCR)
This protocol outlines the general steps for quantifying HBV DNA from cell culture supernatants.
Methodology:
-
Sample Preparation : Collect cell culture supernatant and centrifuge to remove cellular debris.
-
DNA Extraction :
-
Isolate viral DNA from the supernatant using a commercial viral DNA/RNA extraction kit according to the manufacturer's instructions.
-
Alternatively, a simple lysis method can be used:
-
Mix 50 µL of serum/supernatant with an equal volume of 0.4 M NaOH.
-
Incubate at 80°C for 10 minutes.
-
Centrifuge briefly and transfer the supernatant to a new tube.
-
Neutralize with 25 µL of 0.4 M Tris-HCl (pH 7.5).
-
-
-
qPCR Reaction :
-
Prepare a reaction mixture containing:
-
Extracted viral DNA template (e.g., 2-5 µL).
-
HBV-specific forward and reverse primers.
-
An HBV-specific TaqMan probe labeled with a fluorophore and a quencher.
-
A qPCR master mix containing DNA polymerase, dNTPs, and reaction buffer.
-
-
Include a set of standards with known HBV DNA concentrations to generate a standard curve.
-
Include negative controls (no template) to check for contamination.
-
-
Thermal Cycling :
-
Perform the qPCR on a real-time PCR instrument with a typical thermal profile:
-
Initial denaturation (e.g., 95°C for 3-10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15-20 seconds).
-
Annealing/Extension (e.g., 60°C for 40-60 seconds), during which fluorescence is measured.
-
-
-
-
Data Analysis :
-
The real-time PCR software will generate amplification plots.
-
Determine the cycle threshold (Ct) value for each sample.
-
Generate a standard curve by plotting the Ct values of the standards against their known concentrations.
-
Calculate the HBV DNA concentration in the unknown samples by interpolating their Ct values on the standard curve.
-
HBV cccDNA Extraction and Quantification (Hirt Extraction and qPCR)
This protocol details the selective extraction of HBV cccDNA from infected cells.
Methodology:
-
Cell Lysis :
-
Wash cultured cells (e.g., in a 6-well plate) with PBS.
-
Add 1.5 mL of Hirt lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.7% SDS) to each well and incubate for 20 minutes at room temperature to lyse the cells.
-
-
Protein and Genomic DNA Precipitation :
-
Transfer the viscous lysate to a microcentrifuge tube.
-
Add 0.5 mL of 5 M NaCl, mix gently by inversion, and incubate at 4°C overnight. This precipitates high molecular weight genomic DNA and proteins.
-
-
Isolation of Low Molecular Weight DNA :
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.
-
Carefully transfer the supernatant, which contains low molecular weight DNA including cccDNA, to a new tube.
-
-
DNA Purification :
-
Perform two rounds of phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove remaining proteins.
-
Precipitate the DNA from the aqueous phase by adding 2 volumes of 100% ethanol and incubating at -20°C.
-
Pellet the DNA by centrifugation, wash with 70% ethanol, and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
-
Exonuclease Treatment (Optional but Recommended) :
-
To remove contaminating relaxed-circular (rcDNA) and double-stranded linear (dslDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase, which selectively digests linear and nicked DNA, leaving cccDNA intact.
-
-
cccDNA Quantification by qPCR :
-
Use the purified DNA as a template in a qPCR reaction with primers and a probe specifically designed to amplify a region of the HBV cccDNA.
-
Normalize the cccDNA copy number to the cell number by quantifying a host housekeeping gene (e.g., beta-globin) in a separate qPCR reaction from the same DNA sample.
-
HBsAg Quantification by Chemiluminescent Immunoassay (CLIA)
This protocol outlines the principle of a sandwich immunoassay for the quantification of HBsAg.
Methodology:
-
Sample and Reagent Preparation :
-
Allow all reagents and patient serum/plasma samples to reach room temperature.
-
-
Assay Procedure (Automated Analyzer) :
-
The assay is typically performed on an automated chemiluminescence immunoassay analyzer.
-
Capture Step : The sample is incubated with paramagnetic microparticles coated with anti-HBsAg antibodies. HBsAg present in the sample binds to these antibodies.
-
Wash Step : The microparticles are magnetically separated, and unbound components are washed away.
-
Detection Step : An acridinium-labeled anti-HBsAg conjugate is added, which binds to the captured HBsAg, forming a "sandwich".
-
Second Wash Step : The microparticles are washed again to remove unbound conjugate.
-
Signal Generation : Pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction.
-
-
Detection :
-
The light emitted from the reaction is measured by a luminometer in the analyzer as Relative Light Units (RLUs).
-
-
Quantification :
-
The RLU value is proportional to the amount of HBsAg in the sample.
-
The concentration of HBsAg is calculated by the instrument software based on a previously established calibration curve.
-
HBV Capsid Assembly Assay by Transmission Electron Microscopy (TEM)
This protocol describes the in vitro assembly of HBV capsids and their visualization.
Methodology:
-
Protein Preparation :
-
Use purified recombinant HBV core protein dimers (e.g., Cp149).
-
-
Assembly Reaction :
-
Incubate the core protein dimers (e.g., at 5 µM) in an assembly buffer (e.g., 50 mM HEPES pH 7.5).
-
Add the test compound (capsid inhibitor) or DMSO (vehicle control) at the desired concentration.
-
Initiate assembly by adding NaCl to a final concentration of 150-500 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour to overnight).
-
-
Sample Preparation for TEM :
-
Apply a small volume (e.g., 3-5 µL) of the assembly reaction to a glow-discharged carbon-coated copper grid for 1-2 minutes.
-
Blot off the excess liquid with filter paper.
-
Stain the grid with a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging :
-
Visualize the samples using a transmission electron microscope at an appropriate magnification.
-
Acquire images of the formed capsid structures (or aberrant structures).
-
Conclusion
The development of capsid assembly modulators has opened a new avenue for the treatment of chronic hepatitis B. First-generation CAMs provided the crucial clinical proof-of-concept for this mechanism. This compound, as a next-generation inhibitor, demonstrated significantly improved in vitro and in vivo potency in reducing HBV DNA compared to the first-generation agents for which data is available. Its favorable resistance profile, particularly its activity against variants resistant to other CAMs, highlighted its potential. However, the discontinuation of this compound's development due to safety findings underscores the importance of thorough safety and tolerability assessments in the development of novel antivirals. The comparative data and methodologies presented in this guide can serve as a valuable resource for the continued research and development of safe and effective capsid inhibitors for a functional cure of HBV.
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 5. Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HBV Capsid Inhibitors: AB-836 vs. AB-506
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the efficacy and safety profiles of two oral hepatitis B virus (HBV) capsid assembly modulators, AB-836 and its predecessor, AB-506. Both compounds were developed by Arbutus Biopharma for the treatment of chronic hepatitis B (CHB). This comparison is based on available preclinical and clinical data. Notably, the clinical development of both compounds has been discontinued, and this guide will delve into the publicly available data that led to these decisions.
Executive Summary
This compound and AB-506 are both potent inhibitors of HBV replication that function by targeting the viral core protein, a critical component in the formation of the viral capsid. Preclinical data indicated that both molecules exhibited robust antiviral activity. This compound was developed as a next-generation inhibitor with the potential for increased potency and an enhanced resistance profile compared to AB-506. However, clinical trials for both compounds were ultimately halted due to safety concerns. AB-506 development was stopped due to instances of acute hepatitis in healthy volunteers, while this compound's advancement was curtailed following observations of elevated alanine aminotransferase (ALT) levels in patients. This guide will present the available efficacy and safety data for a comparative analysis.
Mechanism of Action: HBV Capsid Assembly Modulation
Both this compound and AB-506 are classified as capsid assembly modulators (CAMs). They bind to the HBV core protein (HBc), inducing the formation of non-functional or "empty" viral capsids that do not contain the viral pregenomic RNA (pgRNA). This disruption of the normal capsid assembly process effectively blocks HBV replication. Additionally, CAMs have been shown to inhibit the formation of new covalently closed circular DNA (cccDNA), the stable form of the viral genome that resides in the nucleus of infected hepatocytes and is responsible for the persistence of the infection.
Mechanism of action of this compound and AB-506.
Preclinical Efficacy Data
Both molecules demonstrated potent antiviral activity in preclinical studies. This compound generally showed a lower EC50 value, indicating higher in vitro potency.
| Parameter | This compound | AB-506 | Reference |
| In Vitro Antiviral Activity (EC50) | 0.010 µM (HepDE19 cells) | 0.077 µM (HepAD38 cells) | [1][2] |
| cccDNA Formation Inhibition (EC50) | 0.18 µM (HepG2-NTCP cells) | 0.64 - 1.92 µM (HepG2-hNTCP-C4 cells) | [1][2] |
| HBsAg Production Inhibition (EC50) | 0.20 µM (HepG2-NTCP cells) | 0.64 - 1.92 µM (HepG2-hNTCP-C4 cells) | [1][2] |
| In Vivo Efficacy (Mouse Model) | 1.4 - 2.5 log10 reduction in HBV DNA | ~3.0 log10 reduction in HBV DNA | [2][3] |
| Genotypic Coverage | Pan-genotypic (A-H) | Pan-genotypic (A-H) | [1][2] |
| Activity against NA-resistant variants | Maintained activity | Maintained activity | [1][2] |
Clinical Efficacy and Safety
A direct comparison of clinical efficacy is challenging due to the early termination of the AB-506 program. This compound progressed further, providing more extensive data in patients with chronic hepatitis B.
AB-506 Clinical Data
The development of AB-506 was halted during a Phase 1a/1b trial. While it demonstrated antiviral activity, significant safety concerns emerged.
| Study Phase | Population | Dosage | Mean HBV DNA Reduction from Baseline | Key Safety Findings | Reference |
| Phase 1 | Healthy Volunteers & CHB patients | 160 mg and 400 mg daily for 28 days | 2.1 log10 IU/ml (160mg) and 2.8 log10 IU/ml (400mg) | Four CHB patients experienced Grade 4 ALT elevations. Two healthy volunteers developed acute hepatitis leading to program termination. | [4][5] |
This compound Clinical Data
The Phase 1a/1b clinical trial for this compound (this compound-001) showed potent on-treatment antiviral efficacy. However, safety signals also led to the discontinuation of its development.
| Study Phase | Population | Dosage | Mean HBV DNA Reduction from Baseline (Day 28) | Key Safety Findings | Reference |
| Phase 1a/1b | CHB patients | 50 mg, 100 mg, and 200 mg daily for 28 days | 2.57 log10 IU/mL (50mg), 3.04 log10 IU/mL (100mg), and 3.55 log10 IU/mL (200mg) | Two patients in the 200 mg cohort experienced ALT elevations. Two patients in the 100 mg cohort had transient Grade 3 ALT elevations. | [1][6] |
Experimental Protocols
In Vitro Antiviral Activity Assays
-
Cell Lines: Stably transfected human hepatoblastoma cell lines that produce HBV upon withdrawal of tetracycline (e.g., HepAD38 for AB-506 and HepDE19 for this compound) were utilized.
-
Treatment: Cells were treated with a range of concentrations of the respective compounds.
-
Endpoint: The concentration of the compound that inhibited HBV DNA replication by 50% (EC50) was determined using quantitative polymerase chain reaction (qPCR).
-
Cytotoxicity: Cell viability was assessed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).
In Vivo Mouse Model of HBV Replication
-
Model: A hydrodynamic injection mouse model is commonly used, where a plasmid containing the HBV genome is rapidly injected into the tail vein, leading to transient HBV replication in the liver.
-
Treatment: Mice were orally administered with the vehicle control or the respective compounds at various doses for a defined period (e.g., 7 days).
-
Endpoint: Serum and liver HBV DNA levels were quantified by qPCR to assess the extent of viral replication inhibition.
Phase 1 Clinical Trial Design
The clinical trials for both AB-506 and this compound followed a standard Phase 1 design.
Typical Phase 1 clinical trial workflow for antiviral drug candidates.
-
Study Design: Randomized, double-blind, placebo-controlled studies.
-
Population: The trials typically involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts of healthy volunteers, followed by cohorts of patients with chronic hepatitis B.
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Pharmacokinetics (PK) of the drug.
-
Exploratory: Antiviral activity, measured by the change in serum HBV DNA from baseline.
-
Conclusion
Both AB-506 and its successor this compound were potent HBV capsid assembly modulators that showed promise in preclinical studies and early clinical trials with significant reductions in HBV DNA. This compound demonstrated higher in vitro potency compared to AB-506. However, the clinical development of both compounds was terminated due to safety concerns, specifically hepatotoxicity. The case of AB-506 and this compound underscores the critical importance of safety and tolerability in the development of new antiviral therapies and highlights the challenges in translating potent preclinical efficacy into a safe and effective clinical candidate. The data from these studies, though not leading to a marketed drug, provide valuable insights for the future design and development of next-generation HBV capsid inhibitors.
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of AB-506, an inhibitor of HBV replication targeting the viral core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 4. Safety, pharmacokinetics, and antiviral activity of the capsid inhibitor AB-506 from Phase 1 studies in healthy subjects and those with hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and antiviral activity of the capsid inhibitor AB‐506 from Phase 1 studies in healthy subjects and those with hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arbutusbio.gcs-web.com [arbutusbio.gcs-web.com]
Cross-Resistance Profile of AB-836: A Comparative Guide for HBV Researchers
For researchers, scientists, and drug development professionals in the field of hepatitis B virus (HBV) therapeutics, understanding the cross-resistance profiles of novel inhibitors is paramount. This guide provides a comparative analysis of AB-836, a potent capsid assembly modulator (CAM), with other established HBV inhibitors, supported by available preclinical data.
This compound is a novel, orally bioavailable CAM that targets the HBV core protein (Cp), a crucial component in the viral replication cycle. Its mechanism of action, which involves the disruption of pregenomic RNA (pgRNA) encapsidation, offers a distinct advantage over existing nucleos(t)ide analogs (NAs) that target the viral polymerase. This fundamental difference in targets suggests a favorable cross-resistance profile for this compound.
Comparative Antiviral Activity of this compound
Preclinical studies have demonstrated that this compound maintains potent antiviral activity against HBV variants that have developed resistance to current standard-of-care NA therapies. Furthermore, it has shown efficacy against certain variants with reduced susceptibility to other CAMs.
Activity Against Nucleos(t)ide Analog-Resistant HBV
This compound has been shown to be active against HBV variants harboring mutations that confer resistance to nucleos(t)ide analogs.[1] While specific fold-change in EC50 values from direct comparative studies with NAs are not publicly available in a comprehensive table, preclinical data consistently indicates that this compound retains its potency against these common resistant strains.[1][2] This suggests that this compound could be a viable treatment option for patients who have failed previous NA therapies.
| HBV Variant | This compound Activity | Reference Inhibitor Activity |
| Nucleos(t)ide Analog-Resistant Variants | Maintained | Reduced susceptibility to the corresponding NA |
Note: This table represents a qualitative summary based on available data. Quantitative EC50 fold-change values for this compound against a comprehensive panel of NA-resistant mutants are not yet publicly available in direct comparative formats.
Activity Against CAM-Resistant HBV Core Protein Variants
In vitro studies have evaluated the activity of this compound against specific amino acid substitutions in the HBV core protein known to confer resistance to other CAMs. The following table summarizes the fold change in the half-maximal effective concentration (EC50) of this compound against these variants compared to the wild-type (WT) virus.
| Core Protein Variant | This compound EC50 Fold Change vs. WT |
| L30F | 4.7 |
| T33N | 64.8 |
| T33Q | 42.4 |
| L37Q | 20.8 |
| I105T | 8.3 |
Data sourced from a poster presentation by Arbutus Biopharma at the EASL Congress 2023.[3]
These data indicate that while some core protein variants, such as T33N and T33Q, show a significant reduction in susceptibility to this compound, the compound retains notable activity against others like L30F and I105T. This highlights the importance of understanding the specific resistance profiles of different CAMs.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to determine the cross-resistance profile of this compound and other HBV inhibitors.
Cell-Based Antiviral Susceptibility Assay
This assay is designed to measure the inhibitory activity of a compound against the replication of wild-type and mutant HBV in a cellular context.
1. Cell Culture and Reagents:
-
Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with a greater-than-unit-length HBV genome (genotype D), are commonly used. These cells constitutively produce HBV virions. Alternatively, Huh7 cells can be transiently transfected with plasmids containing the HBV genome.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Test Compounds: this compound and other reference inhibitors (e.g., Entecavir, Tenofovir) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
2. Transfection (for transient assays):
-
Plate Huh7 cells in 6-well plates.
-
Transfect cells with plasmids carrying the wild-type or mutant HBV genome using a suitable transfection reagent (e.g., Lipofectamine).
3. Compound Treatment:
-
After cell attachment (for stable cell lines) or post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO-only control is included.
-
The cells are incubated for a period of 4 to 6 days, with the medium and compounds being replenished every 2 days.
4. Quantification of HBV Replication:
-
HBV DNA Extraction: After the incubation period, intracellular HBV DNA is extracted from the cells. This typically involves cell lysis, removal of nuclear DNA, and digestion of the viral capsids to release the HBV DNA.
-
Southern Blot Analysis or qPCR: The extracted HBV DNA is quantified using either Southern blot analysis or quantitative real-time PCR (qPCR).
-
Southern Blot: Allows for the visualization and quantification of HBV replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).
-
qPCR: Provides a more high-throughput method for quantifying total HBV DNA.
-
5. Data Analysis:
-
The concentration of the compound that inhibits HBV replication by 50% (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The fold change in resistance is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: HBV Replication Cycle and Points of Intervention for Different Inhibitor Classes.
Caption: Experimental Workflow for Determining HBV Cross-Resistance.
References
Benchmarking AB-836 Against Standard-of-Care HBV Therapies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational hepatitis B virus (HBV) capsid inhibitor, AB-836, with current standard-of-care nucleos(t)ide analogues (NAs), Tenofovir and Entecavir. The information is compiled from preclinical studies and early-phase clinical trials to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound is a potent, second-generation oral HBV capsid assembly modulator (CAM) that demonstrated robust antiviral activity in both preclinical models and early clinical trials.[1][2] Its mechanism of action, targeting the viral capsid assembly, is distinct from the current standard-of-care NAs which inhibit the HBV DNA polymerase.[3][4] While initial results for this compound showed significant reductions in HBV DNA, its clinical development was discontinued due to safety concerns, specifically alanine aminotransferase (ALT) elevations observed in a Phase 1a/1b trial.[5] This guide presents the available data for this compound alongside the established efficacy of Tenofovir and Entecavir to provide a comparative benchmark.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Source |
| Cell Line | HepDE19 | [1][2] |
| EC50 | 0.010 µM | [1][2] |
| CC50 | > 25 µM | [2] |
Table 2: In Vivo Efficacy in Mouse Model of HBV Infection
| Compound | Dose (mg/kg, once daily) | Mean Log10 Reduction in HBV DNA | Source |
| This compound | 3 | 1.4 | [2] |
| This compound | 10 | 2.5 | [2] |
Table 3: Clinical Efficacy of this compound vs. Entecavir (28-Day Treatment)
| Compound | Dose | Mean Log10 Reduction in HBV DNA from Baseline | Source |
| This compound | 50 mg | 2.57 | [1] |
| This compound | 100 mg | 3.04 | [1] |
| This compound | 200 mg | 3.55 | [1] |
| Entecavir | 0.05 mg | 2.21 | [6][7] |
| Entecavir | 0.1 mg | 2.29 | [6][7] |
| Entecavir | 0.5 mg | 2.81 | [6][7] |
| Entecavir | 1.0 mg | 2.55 | [6][7] |
Note: Data for this compound and Entecavir are from separate studies and not from a head-to-head clinical trial. Direct comparison should be made with caution.
Table 4: Long-Term Efficacy of Standard-of-Care Therapies
| Compound | Study Duration | Key Efficacy Endpoint | Source |
| Tenofovir | 240 weeks | 98.3% of patients with high viral load achieved HBV DNA <400 copies/mL. | [8][9] |
| Entecavir | Up to 288 weeks | 92% of patients achieved undetectable HBV DNA. | [10] |
Experimental Protocols
In Vitro HBV Replication Assay (HepDE19 Cell Line)
The in vitro antiviral activity of this compound was evaluated using the HepDE19 cell line, a human hepatoblastoma cell line that contains a stably integrated copy of the HBV genome under the control of a tetracycline-repressible promoter. Upon withdrawal of tetracycline, HBV replication is induced.
General Methodology:
-
Cell Culture: HepDE19 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of HBV Replication: To initiate HBV replication, tetracycline is withdrawn from the culture medium.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Quantification of HBV DNA: After a defined incubation period, extracellular HBV DNA is quantified from the cell culture supernatant using a quantitative polymerase chain reaction (qPCR) assay.
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which a 50% reduction in HBV DNA is observed, is calculated. Cytotoxicity is assessed using a standard assay (e.g., MTS) to determine the 50% cytotoxic concentration (CC50).
In Vivo Mouse Model of HBV Infection (Hydrodynamic Injection)
A mouse model of HBV infection is established using hydrodynamic tail vein injection of a plasmid containing the HBV genome. This method results in transient high-level expression of HBV in the liver.
General Methodology:
-
Plasmid Preparation: A plasmid containing a greater than full-length HBV genome (e.g., pAAV/HBV1.2) is purified to be endotoxin-free.
-
Hydrodynamic Injection: A large volume of the plasmid DNA solution in saline, equivalent to 8-10% of the mouse's body weight, is rapidly injected into the tail vein (typically within 5-8 seconds).
-
Compound Administration: The test compound (e.g., this compound) is administered orally to the mice, typically once daily, starting at a specified time post-injection.
-
Monitoring of HBV DNA: Blood samples are collected at various time points, and serum HBV DNA levels are quantified by qPCR.
-
Data Analysis: The reduction in serum HBV DNA levels in the treated groups is compared to the vehicle-treated control group.
Mandatory Visualization
Caption: HBV Replication Cycle and Drug Targets.
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 3. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]
- 4. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure [jstage.jst.go.jp]
- 5. arbutusbio.com [arbutusbio.com]
- 6. Safety and efficacy of oral entecavir given for 28 days in patients with chronic hepatitis B virus infection [natap.org]
- 7. Safety and efficacy of oral entecavir given for 28 days in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of tenofovir disoproxil fumarate at 240 weeks in patients with chronic hepatitis B with high baseline viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
AB-836: A Pan-Genotypic Capsid Assembly Modulator for Hepatitis B Virus
A comparative analysis of the in vitro efficacy of the novel capsid assembly modulator AB-836 across multiple Hepatitis B virus (HBV) genotypes reveals a broad spectrum of activity. This guide provides a summary of the available preclinical data, experimental methodologies, and the mechanism of action for this compound.
This compound is a next-generation, orally bioavailable small molecule that targets the HBV core protein, a crucial component in the viral replication cycle. By acting as a capsid assembly modulator (CAM), this compound disrupts the normal formation of the viral capsid, a protective shell that houses the viral genome. This mechanism effectively halts viral replication and has been shown to prevent the replenishment of the covalently closed circular DNA (cccDNA) reservoir, which is the persistent form of the virus in infected liver cells.[1]
Comparative In Vitro Efficacy
Preclinical studies have demonstrated that this compound possesses pan-genotypic activity, effectively inhibiting the replication of a wide range of HBV genotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in vitro, were determined for genotypes A through H. The data indicates potent inhibition across all tested genotypes, with EC50 values in the low nanomolar range.
| HBV Genotype | Average EC50 (µM) ± Standard Deviation |
| A | 0.017 ± 0.004 |
| A | 0.007 ± 0.001 |
| B | 0.004 ± 0.001 |
| C | 0.004 ± 0.002 |
| D | 0.012 ± 0.003 |
| E | 0.066 ± 0.035 |
| E | 0.014 ± 0.000 |
| F2 | 0.006 ± 0.001 |
| G | 0.006 ± 0.001 |
| H | 0.007 ± 0.001 |
Mechanism of Action: Disrupting Viral Assembly
This compound's primary mechanism of action is the modulation of HBV capsid assembly. The HBV core protein (HBcAg) polymerizes to form the viral capsid, which is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcription process. This compound binds to the core protein, inducing the formation of empty viral capsids, thereby preventing the packaging of the pgRNA and halting the production of new infectious virus particles.[2]
Experimental Protocols
The pan-genotypic activity of this compound was evaluated using an in vitro transient transfection system.[2]
Cell Line:
-
HepG2 cells, a human liver cancer cell line, were utilized for these experiments.
Methodology:
-
Transfection: HepG2 cells were transiently transfected with plasmids containing cloned sequences representing HBV genotypes A through H.
-
Drug Treatment: Following transfection, the cells were treated with varying concentrations of this compound.
-
Analysis: The level of HBV DNA replication was quantified to determine the extent of viral inhibition.
-
EC50 Calculation: The concentration of this compound that resulted in a 50% reduction in HBV DNA levels was calculated to determine the EC50 value for each genotype.
Clinical Development Status
While preclinical data for this compound demonstrated potent and pan-genotypic antiviral activity, the clinical development of the compound has been discontinued.[3] This decision was based on safety findings, specifically elevations in alanine aminotransferase (ALT) levels, observed in a Phase 1 clinical trial.[4] Despite its discontinuation, the data from the preclinical and clinical studies of this compound provide valuable insights for the future development of HBV capsid assembly modulators.[1]
Comparison with Other Antivirals
Direct comparative studies of this compound against other approved HBV therapies, such as nucleos(t)ide analogs (e.g., Entecavir, Tenofovir), across different genotypes are not available. However, it is known that the response to some existing therapies can be influenced by HBV genotype. For instance, interferon-based treatments have shown variable efficacy depending on the infecting genotype.[2] this compound's mechanism of action, targeting the highly conserved core protein, was intended to provide a high barrier to resistance and broad activity across all genotypes.[2]
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. investor.arbutusbio.com [investor.arbutusbio.com]
- 3. arbutusbio.com [arbutusbio.com]
- 4. Arbutus Presents New Data on AB-729, this compound and AB-101 at [globenewswire.com]
Unveiling the Mechanism of AB-836: A Structural Perspective on a Next-Generation HBV Capsid Inhibitor
A comparative analysis of AB-836, a novel oral capsid inhibitor for the treatment of chronic hepatitis B, reveals a promising profile characterized by high potency and a distinct resistance profile. Structural insights into its mechanism of action underscore its potential as a cornerstone therapy in the pursuit of a functional cure for HBV.
This compound is a clinical-stage, orally administered inhibitor of the hepatitis B virus (HBV) core protein, a critical component in the viral replication cycle.[1] Its primary mechanism of action involves the disruption of viral capsid assembly, a crucial step for the encapsidation of the viral genome and subsequent replication.[1] Furthermore, this compound has been shown to hinder the formation of new covalently closed circular DNA (cccDNA), the stable reservoir of the virus within the nucleus of infected cells.[1]
Mechanism of Action and Structural Validation
This compound is classified as a Class II capsid inhibitor, binding to a novel site at the interface between core protein dimers.[2][3] This interaction is crucial for preventing the formation of functional viral capsids.[1] While specific high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy detailing the precise binding interactions of this compound with the HBV core protein are not yet publicly available, the characterization of its binding site distinguishes it from earlier-generation capsid inhibitors.[2] This unique binding mode is believed to contribute to its enhanced potency and favorable resistance profile.[2]
The validation of this mechanism is supported by extensive preclinical and clinical data. In vitro studies have demonstrated this compound's potent, pan-genotypic antiviral activity.[3]
Comparative Performance and Preclinical Data
This compound has shown significant promise when compared to other HBV treatment modalities, particularly the standard-of-care nucleos(t)ide analogues (NAs). While NAs effectively suppress viral replication, they rarely lead to a functional cure.[1] Capsid inhibitors like this compound, by targeting a different stage of the viral lifecycle, offer a complementary mechanism that can lead to more profound and sustained viral suppression.[1]
| Compound | Target | EC50 (µM) | CC50 (µM) | Key Features |
| This compound | HBV Core Protein (Capsid Assembly) | 0.010 | >25 | Potent Class II inhibitor with pan-genotypic activity; active against NA-resistant variants.[3] |
| Nucleos(t)ide Analogues (e.g., Entecavir, Tenofovir) | HBV Polymerase | Varies | Varies | Standard-of-care, potent inhibitors of reverse transcription. |
Table 1: Comparative Preclinical Profile of this compound.
Clinical Efficacy
Phase 1a/1b clinical trials of this compound have provided encouraging results in patients with chronic HBV infection. Once-daily oral administration of this compound resulted in significant declines in HBV DNA levels.
| Dose | Mean HBV DNA Decline at Day 28 (log10 IU/mL) |
| 100mg | 3.04 |
| 200mg | 3.55 |
Table 2: Clinical Efficacy of this compound in cHBV Patients.
Experimental Protocols
HepDE19 Cellular Assay for Antiviral Activity:
The antiviral activity of this compound was assessed using the HepDE19 cell line, which supports HBV replication. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to evaluate the potency and selectivity of the compound.[3]
Mouse Model of HBV Infection:
To evaluate the in vivo efficacy of this compound, a mouse model of HBV infection was utilized. Mice were administered once-daily doses of the compound, and the reduction in HBV DNA levels was measured to determine its antiviral effect in a living organism.[3]
Visualizing the Mechanism and Workflow
Figure 1: HBV Lifecycle and Inhibition by this compound. This diagram illustrates the key stages of the Hepatitis B virus replication cycle within a hepatocyte and highlights the two points of intervention by this compound: inhibition of capsid assembly and prevention of cccDNA replenishment.
Figure 2: Drug Discovery and Development Workflow for this compound. This flowchart outlines the sequential process from initial in vitro screening to early-stage clinical development for the HBV capsid inhibitor this compound.
Figure 3: Rationale for this compound as a Therapeutic Agent. This diagram illustrates the logical connection between the essential roles of capsid assembly and the cccDNA reservoir in the HBV lifecycle, the mechanism of this compound, and its potential to achieve a functional cure for chronic hepatitis B.
References
- 1. arbutus.peterfig.com [arbutus.peterfig.com]
- 2. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with this compound, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection | Nasdaq [nasdaq.com]
- 3. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
Investigational Capsid Inhibitor AB-836 Demonstrates Potent Antiviral Activity in Early Studies, Though Clinical Development Halted
For Immediate Release
Warminster, PA – The investigational oral antiviral agent, AB-836, a novel capsid assembly modulator, demonstrated potent in vivo efficacy in reducing Hepatitis B virus (HBV) DNA in both preclinical models and early-stage human clinical trials.[1][2] Developed by Arbutus Biopharma, this compound was designed to target the HBV core protein, a crucial component in viral replication, thereby inhibiting the assembly of functional viral capsids.[3] However, the development of this compound has been discontinued due to clinical safety findings.[1] This guide provides a comparative overview of the available in vivo efficacy data for this compound against established first-line oral antivirals for chronic hepatitis B (cHBV), including Entecavir and Tenofovir.
It is important to note that no head-to-head clinical trials comparing this compound with other oral antivirals have been conducted. The following data is compiled from separate studies and is intended for informational purposes for the research community.
Mechanism of Action: A Differentiated Approach
This compound is a capsid assembly modulator that binds to the HBV core protein, interfering with the encapsidation of pregenomic RNA and halting viral replication.[1] This mechanism also has the potential to inhibit the formation of new covalently closed circular DNA (cccDNA), the stable form of the viral genome that resides in the nucleus of infected cells and is the source of viral persistence.[3] This contrasts with the mechanism of nucleos(t)ide analogues (NAs) like Entecavir and Tenofovir, which inhibit the HBV DNA polymerase.[4]
References
- 1. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 3. Hepatitis B: Standard and Novel Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-836 and Nucleos(t)ide Analogs in the Suppression of Hepatitis B Virus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the short-term suppressive activity of the investigational capsid assembly modulator AB-836 against the established long-term efficacy of nucleos(t)ide analogs (NAs), the current standard of care for chronic hepatitis B (CHB).
While direct long-term comparative data for this compound is unavailable due to the discontinuation of its clinical development, this guide synthesizes available preclinical and early-phase clinical data for this compound and contrasts it with the extensive long-term data for NAs like Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF).
Executive Summary
This compound, a novel oral hepatitis B virus (HBV) capsid inhibitor, demonstrated potent antiviral activity in early clinical trials, with a mechanism of action that offered the potential to inhibit the replenishment of the viral genetic reservoir, the covalently closed circular DNA (cccDNA).[1][2] This dual mechanism, targeting both viral replication and cccDNA formation, presented a promising approach to achieving a functional cure for CHB.[3][4] However, the development of this compound was halted due to safety concerns, specifically alanine aminotransferase (ALT) elevations observed at higher doses.[5]
Nucleos(t)ide analogs, the cornerstone of current CHB therapy, have a well-established track record of potent and long-term viral suppression.[6][7] Drugs such as ETV and TDF effectively inhibit the HBV polymerase, leading to significant reductions in HBV DNA levels.[6][8] While NAs are highly effective at controlling viral replication, they do not eliminate cccDNA, often necessitating long-term or lifelong treatment.[1][9][10]
This guide will delve into the mechanistic differences, present the available quantitative data for a comparative perspective, detail the experimental protocols used to generate this data, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Antiviral Efficacy
The following tables summarize the available data on the antiviral efficacy of this compound and NAs. It is crucial to note that the treatment durations are vastly different, with this compound data limited to 28 days, while NA data extends over many years.
Table 1: Short-Term HBV DNA Reduction in Treatment-Naïve CHB Patients
| Treatment | Dosage | Mean Log10 Reduction in HBV DNA (IU/mL) | Treatment Duration | Study Population |
| This compound | 50 mg once daily | 2.57 | 28 days | cHBV patients[4] |
| This compound | 100 mg once daily | 3.04 | 28 days | cHBV patients[4][5] |
| This compound | 200 mg once daily | 3.55 | 28 days | cHBV patients[4][5] |
| Entecavir (ETV) | 0.5 mg once daily | ~6.65 | 144 weeks | HBeAg-positive cHBV patients[11] |
| Tenofovir (TDF) | 300 mg once daily | ~6.69 | 144 weeks | HBeAg-positive cHBV patients[11] |
Table 2: Long-Term Virological Suppression Rates with NAs in Treatment-Naïve CHB Patients
| Treatment | Virological Suppression Rate (HBV DNA < 29 IU/mL) | Treatment Duration | Study Population |
| Entecavir (ETV) | 94% (HBeAg-positive), 95% (HBeAg-negative) | 5 years | cHBV patients[6] |
| Tenofovir (TDF) | 100% (HBeAg-positive), 98% (HBeAg-negative) | 10 years | cHBV patients[6] |
Table 3: In Vitro Efficacy of this compound
| Parameter | EC50 | Cell Line |
| Inhibition of Viral Replication | 0.010 µM | HepDE19 cells[4] |
| Inhibition of cccDNA Formation | 0.18 µM | HepG2-NTCP cells[4] |
| Inhibition of HBsAg Production | 0.20 µM | HepG2-NTCP cells[4] |
Experimental Protocols
The data presented above was generated using standard methodologies in the field of HBV research. Below are detailed descriptions of the key experimental protocols.
Phase 1a/1b Clinical Trial for this compound (this compound-001)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of this compound in healthy subjects and patients with chronic HBV infection.
-
Study Design: The trial consisted of three parts. Part 3, which is most relevant here, was a randomized, double-blind, placebo-controlled study in HBeAg-positive or -negative patients with chronic HBV. Patients received either 50mg, 100mg, or 200mg of this compound or a placebo once daily for 28 days.[1][5]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change from baseline in serum HBV DNA levels.
-
Quantification of HBV DNA: Serum HBV DNA levels were quantified using a real-time polymerase chain reaction (PCR) assay.
Long-Term Efficacy Studies of Nucleos(t)ide Analogs
-
Objective: To assess the long-term viral suppression and safety of NAs (Entecavir and Tenofovir) in patients with chronic HBV.
-
Study Design: These were typically large, multicenter, randomized controlled trials, often with long-term follow-up extension phases.[6][11]
-
Primary Endpoints: The proportion of patients with undetectable HBV DNA levels (virological response).
-
Secondary Endpoints: HBeAg seroconversion, normalization of ALT levels, and histological improvement of the liver.
-
Quantification of HBV DNA: Serum HBV DNA was measured by real-time PCR with a lower limit of detection typically around 20-29 IU/mL.[6]
In Vitro Antiviral Activity Assays for this compound
-
Cell Lines:
-
HepDE19 cells: A stable cell line that replicates HBV upon tetracycline withdrawal, used to assess the inhibition of viral replication.[4]
-
HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which allows for de novo infection with HBV. These cells are used to study the inhibition of cccDNA formation and antigen production.[4]
-
-
Methodology:
-
EC50 Determination: Cells were treated with serial dilutions of this compound. The concentration of the compound that inhibited 50% of viral replication (EC50) was determined by measuring HBV DNA in the supernatant.
-
cccDNA Analysis: For cccDNA formation assays, HepG2-NTCP cells were infected with HBV in the presence of varying concentrations of this compound. After a period of incubation, cccDNA was extracted from the cell nucleus and quantified by qPCR.[4]
-
HBsAg Quantification: The amount of hepatitis B surface antigen (HBsAg) secreted into the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of NAs and capsid assembly modulators like this compound in the context of the HBV life cycle.
Caption: Mechanism of action of NAs and this compound in the HBV life cycle.
Experimental Workflow for Antiviral Efficacy Assessment
This diagram outlines the general workflow for evaluating the antiviral efficacy of a compound in a clinical trial setting.
Caption: General workflow for a clinical trial assessing antiviral efficacy.
Conclusion
This compound demonstrated potent, dose-dependent reduction of HBV DNA in a short-term study, with a promising mechanism that included the inhibition of cccDNA replenishment.[1][4] This dual action represents a key differentiation from NAs, which primarily act by inhibiting reverse transcription.[1][2]
However, the discontinuation of this compound's development due to safety concerns prevents a direct comparison of its long-term suppressive activity against the well-documented, sustained efficacy and safety of NAs like tenofovir and entecavir.[5][6] These NAs remain the standard of care, providing durable virological suppression in the vast majority of patients over many years of treatment.[6][7]
The data from the this compound program, while incomplete, provides valuable insights for the development of future capsid assembly modulators and other novel anti-HBV agents. The ultimate goal remains a functional cure, which will likely require a combination of therapies that both suppress viral replication and eliminate or silence the cccDNA reservoir.[8][12][13]
References
- 1. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, this compound is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity | Arbutus Biopharma Corporation [investor.arbutusbio.com]
- 2. arbutus.peterfig.com [arbutus.peterfig.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbutus Presents New Data on AB-729, this compound and AB-101 at the EASL International Liver Congress™ 2022 and Provides this compound Clinical Update [natap.org]
- 6. Long-term efficacy and safety of nucleos(t)ides analogues in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety and efficacy of nucleo(t)side analogue therapy in hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the long-term efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AB-836: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the investigational compound AB-836 is paramount for maintaining a safe laboratory environment. Due to the proprietary nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal procedures is not publicly available. In the absence of explicit instructions from the manufacturer, researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of chemical and pharmaceutical waste, in strict accordance with institutional and regulatory guidelines.
This guide offers a procedural framework for the safe management and disposal of this compound, emphasizing the critical role of institutional Environmental Health and Safety (EHS) departments in ensuring compliance and safety.
General Principles for Handling and Disposal of this compound
Proper disposal of any chemical agent begins with safe handling and storage. The following table summarizes key operational considerations for managing this compound in a laboratory setting.
| Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact, and accidental ingestion or inhalation. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation exposure to any potential vapors or aerosols. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly sealed. | To maintain chemical stability and prevent accidental spills or reactions. |
| Spill Management | In the event of a spill, follow established laboratory protocols for chemical spills. Absorb the spill with an inert material and place it in a sealed container for disposal. | To contain the spill, prevent further contamination, and ensure safe cleanup. |
| Waste Segregation | Segregate this compound waste from other waste streams. Do not mix with general laboratory trash. | To ensure proper disposal and prevent unintended chemical reactions in waste containers. |
| Labeling | Clearly label all waste containers with the full chemical name ("this compound") and any known hazard information. | To ensure proper identification and handling by waste management personnel. |
Procedural Workflow for this compound Disposal
The proper disposal of this compound, as with any laboratory chemical, follows a structured process that prioritizes safety and regulatory compliance. The following workflow diagram illustrates the key decision points and steps involved.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Step-by-Step Disposal Guidance
In the absence of a specific Safety Data Sheet for this compound, the following procedural steps, in conjunction with your institution's EHS guidelines, should be followed:
-
Consult Institutional EHS: Before generating any waste, contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on the proper disposal of all chemical waste, including investigational compounds.
-
Waste Characterization: Characterize the this compound waste. Is it in a solid or liquid form? Is it pure, or is it mixed with other solvents or reagents? This information is crucial for proper segregation and disposal.
-
Waste Segregation and Collection:
-
Use a designated, chemically resistant, and leak-proof waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
-
Waste Pickup and Disposal:
-
Once the container is full or has reached the designated accumulation time limit, arrange for a hazardous waste pickup through your institutional EHS office.
-
EHS will then manage the final disposal of the waste through a licensed and certified hazardous waste vendor, in accordance with all local, state, and federal regulations.
-
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institutional safety experts when handling any new or investigational compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
